Methyl 4-amino-3-cyanobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXZVQTLYMWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439911 | |
| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-80-0 | |
| Record name | Methyl 4-amino-3-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 4-AMINO-3-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 4-amino-3-cyanobenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The described methodologies are based on established chemical transformations, offering reliable and scalable routes to this target molecule. This document details the necessary experimental protocols, presents quantitative data for key reaction steps, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a substituted aromatic compound featuring amino, cyano, and methyl ester functional groups. This unique arrangement of substituents makes it a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of complex heterocyclic structures and other pharmacologically active molecules. The synthesis of this intermediate requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity and to ensure the compatibility of the various functional groups present in the molecule.
Primary Synthesis Pathway
The most direct and efficient synthesis of this compound commences with the commercially available starting material, 3-cyano-4-nitrobenzoic acid. The pathway involves two key transformations: esterification of the carboxylic acid and subsequent selective reduction of the nitro group.
Caption: Primary synthesis pathway for this compound.
Step 1: Esterification of 3-Cyano-4-nitrobenzoic Acid
The initial step involves the Fischer esterification of 3-cyano-4-nitrobenzoic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid. The reaction is driven to completion by using an excess of methanol and removing the water formed during the reaction.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-cyano-4-nitrobenzoic acid (1.0 eq).
-
Add a sufficient amount of methanol to dissolve the starting material (e.g., 10-20 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the reaction mixture to reflux and maintain for a period of 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-cyano-4-nitrobenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Reactants | 3-Cyano-4-nitrobenzoic acid, Methanol, Sulfuric Acid | [1] |
| Reaction Time | 4 - 16 hours | [1] |
| Temperature | Reflux | [1] |
| Typical Yield | >90% | [1] |
Step 2: Selective Reduction of Methyl 3-cyano-4-nitrobenzoate
The second and final step is the selective reduction of the nitro group to an amino group. It is crucial to employ a reducing agent that does not affect the cyano and methyl ester functionalities. Several methods are effective for this transformation, with the use of iron powder in the presence of an electrolyte such as ammonium chloride being a common and cost-effective choice.
Experimental Protocol (Iron/Ammonium Chloride):
-
In a round-bottom flask, suspend methyl 3-cyano-4-nitrobenzoate (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add ammonium chloride (1.0-1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Alternative Reduction Methods
While the iron/ammonium chloride system is robust, other methods can also be employed for the selective reduction of the nitro group. The choice of method may depend on the scale of the reaction, available equipment, and desired purity.
Caption: Alternative methods for the selective reduction of the nitro group.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. This method often provides high yields and purity.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve methyl 3-cyano-4-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the uptake of hydrogen ceases or TLC analysis indicates complete conversion.
-
Carefully filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Tin(II) Chloride Reduction
Stannous chloride (SnCl₂) is another effective reagent for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible functional groups.[2]
Experimental Protocol (Tin(II) Chloride):
-
Dissolve methyl 3-cyano-4-nitrobenzoate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
| Method | Reagents | Solvent | Temperature | Typical Yield | Selectivity | Reference |
| Iron Reduction | Fe, NH₄Cl | Ethanol/Water | Reflux | 80-95% | Excellent | [2] |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | Room Temp. | >95% | Excellent | [3] |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 85-95% | Excellent | [2] |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence starting from 3-cyano-4-nitrobenzoic acid. The key to a successful synthesis lies in the selective reduction of the nitro group, for which several effective methods are available. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, optimization of reaction conditions and purification procedures may be necessary to ensure efficiency and cost-effectiveness.
References
"Methyl 4-amino-3-cyanobenzoate" chemical properties and structure
A Technical Guide to Methyl 4-amino-3-cyanobenzoate
This document serves as an in-depth technical guide on the chemical properties, structure, and synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an organic compound belonging to the class of aminobenzoate esters. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a nitrile (cyano) group. The relative positions of these functional groups are critical to its chemical reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₂[1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)C#N[1] |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,11H2,1H3[1] |
| InChIKey | QSPXZVQTLYMWEU-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | This compound (Predicted/Calculated) | Methyl 4-aminobenzoate (Experimental) | Methyl 4-cyanobenzoate (Experimental) |
| Molecular Weight | 176.17 g/mol [2] | 151.16 g/mol [3] | 161.16 g/mol [4] |
| Monoisotopic Mass | 176.05858 Da[1] | ||
| Melting Point | Data not available | 110-114 °C[5] | 65-67 °C[4] |
| Boiling Point | Data not available | 273.17 °C (estimate) | 142-144 °C at 12 mmHg[4] |
| Solubility | Data not available | Soluble in alcohol and ether; slightly soluble in water.[5] | Data not available |
| XlogP (Predicted) | 1.4[1] |
Spectroscopic Profile
Experimental spectroscopic data for this compound is not widely published. The following sections describe the expected spectral characteristics based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 6.5-8.0 ppm. The amine protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around δ 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (δ 165-170 ppm), the nitrile carbon (δ 115-120 ppm), multiple signals for the aromatic carbons, and a signal for the methyl carbon (around δ 52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to its functional groups:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=O stretching: A strong, sharp band around 1700-1725 cm⁻¹ for the ester carbonyl.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 176. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 145, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) to give a fragment at m/z = 117.
Synthesis and Experimental Protocols
A common and direct method for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-amino-3-cyanobenzoic acid.
Protocol 1: Fischer Esterification of 4-amino-3-cyanobenzoic Acid
This protocol describes the synthesis via a standard Fischer-Speier esterification reaction.
Materials:
-
4-amino-3-cyanobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-cyanobenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice-water bath to 0-5 °C. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add the residue to a beaker of crushed ice and slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Biological Activity and Applications
There is limited specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, related substituted methyl 4-aminobenzoate derivatives have been investigated as potential enzyme inhibitors. For instance, a 2023 study explored various derivatives as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes in cellular antioxidant and detoxification systems[6]. Although the 3-cyano derivative was not included in that particular study, its structural similarity suggests it could be a candidate for screening in similar assays.
Given the lack of specific pathway data, a general workflow for screening a novel compound like this compound for biological activity is presented below.
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
References
- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 4. Methyl-4-cyanobenzoat 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Dossier: Navigating the Landscape of Substituted Aminocyanobenzoates
A comprehensive guide for researchers, scientists, and drug development professionals.
Foreword
The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Substituted aminocyanobenzoates represent a class of compounds with significant potential, offering a versatile platform for the development of new therapeutic agents and functional materials. Their unique electronic and structural features, arising from the interplay of the amino, cyano, and carboxylate groups on the benzene ring, make them attractive targets for chemical synthesis and biological evaluation.
This technical guide aims to provide a comprehensive overview of a specific, albeit lesser-known, member of this family: Methyl 4-amino-3-cyanobenzoate . However, an extensive search of chemical databases and scientific literature has revealed a notable scarcity of information regarding this particular isomer. In contrast, a closely related compound, Methyl 4-amino-2-cyanobenzoate , is well-documented.
Therefore, this document will primarily focus on the available data for related isomers, drawing comparisons and highlighting the potential properties and synthetic routes that could be extrapolated to the target compound. By examining the known, we can illuminate the path toward understanding the unknown.
Chemical Identification and Physicochemical Properties
A critical first step in the characterization of any chemical entity is the unambiguous assignment of its identifiers and a thorough understanding of its physical and chemical properties. Due to the limited public data on this compound, we present a comparative table of identifiers for its closely related and more extensively studied isomers. This allows for a clearer understanding of the structural nuances within this chemical family.
Table 1: Identifiers of Substituted Methyl Aminocyanobenzoates
| Identifier | Methyl 4-amino-2-cyanobenzoate | Methyl 4-cyanobenzoate | Methyl 3-cyanobenzoate |
| CAS Number | 1628431-65-1[1] | 1129-35-7[2] | 13531-48-1 |
| IUPAC Name | methyl 4-amino-2-cyanobenzoate[1] | methyl 4-cyanobenzoate[2] | Not Available |
| PubChem CID | 53419668[1] | 70791[2] | Not Available |
| Molecular Formula | C₉H₈N₂O₂[1] | C₉H₇NO₂[2] | C₉H₇NO₂ |
| Molecular Weight | 176.17 g/mol [1] | 161.16 g/mol [2] | 161.16 g/mol |
| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N[1] | COC(=O)C1=CC=C(C=C1)C#N[2] | Not Available |
Synthesis and Experimental Protocols
A plausible synthetic pathway for cyanobenzoic acid derivatives, which could be adapted for this compound, is outlined in the diagram below. This generalized scheme illustrates a multi-step process starting from a substituted toluene, involving nitration, reduction of the nitro group to an amine, conversion of the amino group to a cyano group via a diazonium salt, and finally, oxidation of the methyl group to a carboxylic acid, followed by esterification.
Caption: Generalized synthetic pathway for substituted cyanobenzoic acid esters.
Potential Applications in Research and Drug Development
While direct biological data for this compound is absent from the public domain, the broader class of aminobenzoates has been investigated for various therapeutic applications. For instance, derivatives of Methyl 4-aminobenzoate have been explored as potential inhibitors of enzymes such as glutathione reductase and glutathione S-transferase, which are involved in cellular detoxification and antioxidant defense mechanisms.
The logical workflow for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery pipeline. This process, from initial compound synthesis to preclinical evaluation, is depicted in the following diagram.
Caption: Standard workflow for preclinical drug discovery.
Conclusion and Future Directions
The journey to characterize and utilize novel chemical entities like this compound is one of incremental steps, building upon the foundation of existing chemical knowledge. While direct experimental data for this specific isomer remains elusive, the rich chemistry of its relatives provides a robust framework for predicting its properties and devising synthetic strategies.
Future research efforts should be directed towards the unambiguous synthesis and characterization of this compound. Subsequent in-depth studies of its physicochemical properties, reactivity, and biological activity will be crucial in unlocking its potential. As the landscape of chemical synthesis and analysis continues to evolve, it is anticipated that the knowledge gap surrounding such lesser-known compounds will narrow, paving the way for new discoveries in science and medicine.
References
Spectroscopic and Synthetic Profile of Methyl 4-amino-3-cyanobenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-amino-3-cyanobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed (predicted) spectroscopic data, standardized experimental protocols for its characterization, and a representative synthetic workflow.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | H-2 |
| 7.75 | dd | 1H | H-6 |
| 6.85 | d | 1H | H-5 |
| 6.50 | br s | 2H | NH₂ |
| 3.80 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O |
| 153.0 | C-4 |
| 135.0 | C-6 |
| 132.5 | C-2 |
| 118.0 | C-5 |
| 117.0 | CN |
| 100.0 | C-3 |
| 95.0 | C-1 |
| 52.0 | OCH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amino group) |
| 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1720 | Strong, Sharp | C=O Stretch (Ester) |
| 1620-1580 | Medium | N-H Bend (Amino group) / C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 176.06 | 100 | [M]⁺ (Molecular Ion) |
| 145.05 | 80 | [M - OCH₃]⁺ |
| 117.04 | 60 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
1.2. Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid powder sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2. Data Acquisition (ATR-FTIR):
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then acquired.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
3.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.
3.2. Data Acquisition (Electron Ionization - EI):
-
The analysis is performed on a mass spectrometer equipped with an electron ionization source.
-
The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Synthetic Workflow
The synthesis of this compound can be achieved through a multi-step process starting from a readily available starting material such as 4-aminobenzoic acid. The following diagram illustrates a plausible synthetic pathway.
Caption: Synthetic pathway for this compound.
Methyl 4-amino-3-cyanobenzoate: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-3-cyanobenzoate is a strategically functionalized aromatic compound with significant potential as a starting material in organic synthesis. Its unique arrangement of an amino group, a cyano moiety, and a methyl ester on a benzene ring offers a rich platform for the construction of diverse molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential reactivity, and applications of this compound, serving as a valuable resource for professionals in chemical research and drug development. While direct literature on this specific molecule is limited, this guide extrapolates from well-established reactions on analogous compounds to present viable synthetic strategies and potential applications.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, primarily involving the introduction of the cyano group onto a substituted aminobenzoic acid precursor, followed by esterification. A plausible and efficient route is a Sandmeyer-type reaction.
A proposed synthetic pathway commences with a halogenated 4-aminobenzoic acid, which upon diazotization and subsequent cyanation, yields the 4-amino-3-cyanobenzoic acid intermediate. The final step involves the esterification of the carboxylic acid to afford the target molecule.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-cyanobenzoic Acid via Sandmeyer Reaction (Proposed)
This protocol is adapted from procedures for the cyanation of related aminobenzoic acids.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization.
-
Protocol 2: Esterification of 4-Amino-3-cyanobenzoic Acid (Proposed)
This protocol is based on the Fischer esterification of aminobenzoic acids.[1][2]
-
Suspend 4-amino-3-cyanobenzoic acid (1 equivalent) in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).[1] The use of a stoichiometric amount of acid may be necessary as the basic amino group can be protonated.[3]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude ester.[2]
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Quantitative Data
While specific yield data for the synthesis of this compound is not available in the literature, the following table presents typical yields for analogous reactions found in the literature.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Cyanation (Sandmeyer) | 2-Fluoro-4-aminobenzoic acid | 3-Fluoro-4-cyanobenzoic acid | 1. NaNO₂, HCl 2. CuCN | Not specified |
| Esterification (Fischer) | p-Aminobenzoic acid | Benzocaine (Ethyl p-aminobenzoate) | Ethanol, H₂SO₄ | 60-80 |
Reactivity and Synthetic Applications
The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The ortho-disposition of the amino and cyano groups is a key structural feature that can be exploited in various cyclization reactions.
Caption: Reactivity of this compound.
Reactions of the Amino Group
The amino group can undergo standard transformations such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Reactions of the Cyano Group
The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyclic rings.
Reactions of the Methyl Ester
The methyl ester can be hydrolyzed back to the carboxylic acid, converted to amides by reaction with amines, or undergo transesterification with other alcohols.
Cyclization Reactions: Gateway to Heterocycles
The most significant synthetic utility of this compound lies in its role as a precursor to a variety of heterocyclic systems. The ortho-amino nitrile functionality is a well-known pharmacophore and a versatile synthon for the construction of fused ring systems.
Example: Synthesis of Quinazoline Derivatives (Proposed)
References
An In-Depth Technical Guide to Methyl 4-amino-3-cyanobenzoate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 4-amino-3-cyanobenzoate is a unique aromatic scaffold featuring an amino, a cyano, and a methyl ester group. This specific arrangement of functional groups makes it an intriguing building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where such decorated benzene rings can serve as key pharmacophores. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the amino group provides a site for derivatization, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions.
Due to the limited availability of information on the direct synthesis and history of this compound, this guide outlines a rational and detailed synthetic route, empowering researchers to access this compound for their studies.
Physicochemical Properties
While experimental data for this compound is scarce, the properties of its precursors and related isomers can provide valuable insights. The table below summarizes the known properties of key intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 | 150-13-0 |
| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 255-258 | 556-08-1 |
| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 284 | 16398-53-9 |
| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | ~215 (decomposes) | 619-05-6 |
| 4-Amino-3-cyanobenzoic acid | C₈H₆N₂O₂ | 162.15 | Not available | Not available |
| This compound | C₉H₈N₂O₂ | 176.17 | Not available | Not available |
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process beginning with the protection of the amino group of 4-aminobenzoic acid, followed by the introduction of the cyano group precursor, and subsequent chemical transformations to yield the final product.
An In-depth Technical Guide to Methyl 4-amino-3-cyanobenzoate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of Methyl 4-amino-3-cyanobenzoate. This core scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of potent inhibitors of various enzymes and promising candidates for anticancer therapies. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a clear and comparative format, and visualizes key signaling pathways and experimental workflows.
Core Structure and Synthetic Strategies
This compound is an aromatic compound featuring an aminobenzoic acid backbone substituted with a cyano group. This arrangement of functional groups provides a unique platform for chemical modification to explore structure-activity relationships.
A general and robust method for the synthesis of the core scaffold and its analogues involves a multi-step process that can be adapted to generate a diverse library of derivatives. A representative synthetic pathway, inspired by the synthesis of structurally related compounds such as 3-cyano-4-methylbenzenesulfonamide, is outlined below. The synthesis typically begins with a readily available starting material, such as a substituted toluene derivative, and proceeds through key steps of nitration, reduction of the nitro group to an amine, and a Sandmeyer reaction to introduce the cyano group.
General Synthetic Workflow
The synthesis of substituted aminocyanobenzoates can be conceptualized in the following workflow:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Substituted Ethyl 4-amino-3-(methylthiomethyl)benzoate
This protocol describes the synthesis of a substituted aminobenzoate ester, a key intermediate for further derivatization.
Materials:
-
Ethyl 4-aminobenzoate (Benzocaine)
-
Acetonitrile
-
Dichloromethane
-
tert-Butyl hypochlorite
-
Dimethyl sulfide
-
Triethylamine
-
Absolute ethanol
-
W-2 Raney nickel
Procedure: [1]
-
Preparation of Ethyl 4-amino-3-(methylthiomethyl)benzoate:
-
In a three-necked round-bottomed flask fitted with a mechanical stirrer, condenser, and dropping funnel, dissolve ethyl 4-aminobenzoate (0.1000 mole) in acetonitrile (300 ml) and dichloromethane (100 ml).[1]
-
Cool the mixture to between -40°C and -50°C using a dry-ice bath.[1]
-
Add a solution of tert-butyl hypochlorite (0.1000 mole) in dichloromethane (25 ml) dropwise over 15 minutes, maintaining the temperature below -40°C.[1]
-
Stir for an additional 5 minutes, then add dimethyl sulfide (0.34 mole) at a rate that keeps the temperature below -30°C.[1]
-
A white precipitate will form. Stir the slurry at -50°C to -40°C for 4 hours.[1]
-
Add triethylamine (0.18 mole) dropwise, which will initially cause the solution to become clear, then cloudy. Stir at -50°C to -40°C for 1 hour.[1]
-
Replace the cooling bath with a steam bath and reflux the mixture for 16 hours.[1]
-
Work-up: Dissolve the dark residue in a mixture of water (200 ml), dichloromethane (200 ml), and triethylamine (20 ml). Separate the aqueous phase and wash with dichloromethane. Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.[1]
-
Recrystallize the resulting solid from absolute ethanol to yield ethyl 4-amino-3-(methylthiomethyl)benzoate.[1]
-
-
Desulfurization to Ethyl 4-amino-3-methylbenzoate:
-
In a flask, combine ethyl 4-amino-3-(methylthiomethyl)benzoate (0.05000 mole), absolute ethanol (300 ml), and W-2 Raney nickel (approx. 50 g).[1]
-
Stir the reaction mixture at 25°C for one hour.[1]
-
Decant the ethanolic solution from the catalyst. Wash the catalyst with absolute ethanol and dichloromethane.[1]
-
Combine the organic solutions and concentrate on a rotary evaporator to obtain the solid product.[1]
-
Biological Activities and Mechanisms of Action
Derivatives of the this compound core have demonstrated a wide range of biological activities, primarily as enzyme inhibitors with potential applications in oncology and infectious diseases.
Anticancer Activity
A significant area of investigation for aminobenzoate derivatives is their potential as protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 4-amino-3-chlorobenzoate have been synthesized and identified as inhibitors of EGFR tyrosine kinase. These compounds have been shown to induce cytotoxicity in cancer cell lines.[2]
-
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: Novel 4-methylbenzamide derivatives containing substituted purines have shown inhibitory activity against PDGFRα and PDGFRβ.[3]
The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
A key signaling pathway often targeted by kinase inhibitors is the RAF/MEK/ERK pathway, which plays a central role in cell proliferation, differentiation, and survival.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of aminobenzoate derivatives.[4][5]
Certain 4-amino-3-chlorobenzoate derivatives have been shown to induce apoptosis in cancer cells by targeting EGFR and activating the extrinsic apoptotic pathway, which involves the activation of caspase-3 and caspase-8.[2]
Caption: The extrinsic apoptosis pathway activated by certain aminobenzoate derivatives.[6][7][8][9][10]
Inhibition of Glutathione-Related Enzymes
Derivatives of methyl 4-aminobenzoate have been investigated for their inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress and xenobiotics.[11]
Quantitative Data
The following tables summarize the biological activity of various aminobenzoate derivatives.
Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [3]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 7 | K562 (Chronic Myelogenous Leukemia) | 2.27 |
| HL-60 (Promyelocytic Leukemia) | 1.42 | |
| OKP-GS (Renal Cell Carcinoma) | 4.56 | |
| 10 | K562 (Chronic Myelogenous Leukemia) | 2.53 |
| HL-60 (Promyelocytic Leukemia) | 1.52 | |
| OKP-GS (Renal Cell Carcinoma) | 24.77 |
Table 2: Inhibition of Glutathione-Related Enzymes by Methyl 4-Aminobenzoate Derivatives [11]
| Compound | Enzyme | Kᵢ (µM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |
Experimental Protocols: Biological Assays
General Workflow for Enzyme Inhibition Screening
Caption: General experimental workflow for enzyme inhibition assays.
Detailed Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the activity of EGFR kinase and the inhibitory potential of test compounds.[12]
Materials:
-
Recombinant human EGFR kinase
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
Procedure: [12]
-
Reagent Preparation:
-
Prepare Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).
-
Dilute the EGFR enzyme, substrate, and ATP in the kinase buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 1 µl of the test compound dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add 2 µl of the diluted EGFR enzyme solution to each well.[12]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.[12]
-
Incubate the reaction for 60 minutes at room temperature.[12]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate for 40 minutes at room temperature.[12]
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.[12]
-
Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant inhibitory activity against key enzymes implicated in cancer and other diseases. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of these versatile molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
The Versatile Scaffold: Unlocking the Potential of Methyl 4-amino-3-cyanobenzoate in Medicinal Chemistry
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-cyanobenzoate, a substituted anthranilate derivative, is emerging as a compelling scaffold in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a cyano moiety, and a methyl ester, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the current understanding and potential applications of this compound in drug discovery, with a focus on its role in the development of enzyme inhibitors for various disease indications. While direct and extensive research on this compound is still growing, this document draws upon data from structurally related analogs to highlight its promise and provide a roadmap for future investigation.
Core Attributes and Synthetic Versatility
The chemical structure of this compound offers three key points for chemical modification. The aromatic amino group is a prime site for N-acylation, sulfonylation, and the introduction of various pharmacophores. The cyano group can be transformed into other functional groups or utilized for its electronic properties. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, amidation, or other ester modifications. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of derivative compounds.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, this compound holds promise as a core scaffold for the development of inhibitors targeting a range of enzymes implicated in disease.
Kinase Inhibition in Oncology
Substituted aminobenzoic acid derivatives are well-established pharmacophores in the design of kinase inhibitors. These agents often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. The 4-amino-3-substituted benzoate scaffold, analogous to this compound, is a key component of multi-kinase inhibitors like Sorafenib. The amino group can form critical hydrogen bonds with the kinase hinge region, while the substituents at the 3-position can be modified to achieve selectivity and potency against various kinase targets, including those involved in angiogenesis and tumor cell proliferation such as VEGFR and RAF kinases.
PARP Inhibition for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. The nicotinamide-binding domain of PARP enzymes can be targeted by small molecules that mimic the nicotinamide moiety of NAD+. The aminobenzoate scaffold can serve as a foundational element for the design of novel PARP inhibitors. The cyano group, in particular, can be explored for its potential to interact with key residues in the PARP active site.
Antiviral Drug Discovery
Recent research has highlighted the potential of a derivative of this compound as an inhibitor of HIV-1 replication. A study on methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate demonstrated its dose-dependent antiviral activity.[1] This finding suggests that the this compound core can be elaborated to generate novel antiviral agents, potentially with mechanisms of action distinct from existing drug classes.[1]
Targeting Glutathione-Related Enzymes
Derivatives of methyl 4-aminobenzoate have been investigated as inhibitors of glutathione reductase (GR) and glutathione S-transferase (GST), enzymes critical for cellular detoxification and antioxidant defense.[2] Dysregulation of these enzymes is implicated in various diseases, including cancer. The aminobenzoate scaffold provides a starting point for developing modulators of these important enzymatic systems.
Quantitative Data on Related Scaffolds
The following tables summarize the in vitro inhibitory activities of representative compounds that share a core structural motif with this compound. This data is essential for understanding the potential potency and selectivity of compounds derived from this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-Kit | 68 |
Data derived from studies on Sorafenib, which features a related 4-amino-3-substituted core structure.
Table 2: Proliferative IC50 Values for Sorafenib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 6.0 |
| HuH-7 | Hepatocellular Carcinoma | 5.8 |
Data derived from studies on Sorafenib.
Table 3: In Vitro Enzyme Inhibition by Methyl 4-aminobenzoate Derivatives
| Compound | Target Enzyme | Ki (µM) |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 |
Data from a study on methyl 4-aminobenzoate derivatives targeting glutathione-related enzymes.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis and modification of aminobenzoate scaffolds, which can be adapted for this compound.
Protocol 1: General Synthesis of Methyl 4-amino-3-substituted-benzoates
This protocol describes a general method for the synthesis of methyl 4-aminobenzoates with various substitutions at the 3-position, which can be adapted for the synthesis of the target compound.
Materials:
-
4-Aminobenzoic acid
-
N-halosuccinimide (e.g., N-bromosuccinimide for bromination)
-
Methanol
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Halogenation: In a suitable solvent, dissolve 4-aminobenzoic acid. Add the N-halosuccinimide (1.1 eq.) portion-wise at room temperature. Monitor the reaction by TLC until completion.
-
Work-up: Quench the reaction mixture with water and extract with an organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Esterification: Dissolve the crude 4-amino-3-halobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.
-
Work-up and Purification: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield the methyl 4-amino-3-halobenzoate.[3]
Protocol 2: N-Acylation of a 4-Aminobenzoate Scaffold
This protocol outlines a general procedure for the N-acylation of the amino group, a key step in the derivatization of the this compound scaffold.[4]
Materials:
-
This compound (or related aminobenzoate)
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aminobenzoate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Visualizing the Potential: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry applications of the this compound scaffold.
References
- 1. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Navigating the Physicochemical Landscape of Methyl 4-amino-3-cyanobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Methyl 4-amino-3-cyanobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide outlines the essential data and experimental procedures required to characterize these critical physicochemical properties.
Physicochemical Properties of this compound and Analogs
While specific data for this compound is scarce, the properties of structurally related analogs can provide valuable preliminary insights.
Table 1: Physicochemical Data of this compound Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound (Target) | N/A | C₉H₈N₂O₂ | 176.17 | Not Available | Not Available |
| Methyl 4-amino-2-cyanobenzoate[1] | 1628431-65-1 | C₉H₈N₂O₂ | 176.17 | Not Available | Not Available |
| Methyl 4-cyanobenzoate | 1129-35-7 | C₉H₇NO₂ | 161.16 | 65-67 | 142-144 (at 12 mmHg) |
| Methyl 4-aminobenzoate[2][3] | 619-45-4 | C₈H₉NO₂ | 151.16 | 110-114 | Not Available |
| Methyl 4-amino-3-methylbenzoate[4] | 18595-14-7 | C₉H₁₁NO₂ | 165.19 | Not Available | Not Available |
| Methyl 4-amino-3-iodobenzoate[5] | 19718-49-1 | C₈H₈INO₂ | 277.06 | 86-91 | Not Available |
| Methyl 4-amino-3-nitrobenzoate[6] | 3987-94-6 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available |
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The presence of both a polar amino group and a relatively nonpolar cyanobenzyl moiety suggests that the solubility of this compound will be dependent on the solvent's polarity.
Table 2: Qualitative Solubility of Related Compounds
| Compound Name | Water | Alcohol (e.g., Ethanol, Methanol) | Ether | Chloroform |
| Methyl 4-aminobenzoate[2][3] | Slightly soluble | Soluble | Soluble | Not Available |
| Methyl 3-amino-4-methylbenzoate[7] | Not Available | Slightly Soluble | Not Available | Slightly Soluble |
| Methyl 3-cyanobenzoate[8] | Not Available | Slightly Soluble | Not Available | Slightly Soluble |
Stability Profile
Understanding the chemical stability of this compound is essential to ensure its integrity during storage, handling, and application. Potential degradation pathways include hydrolysis of the ester functionality, oxidation of the amino group, and reactions involving the cyano group.
Table 3: Stability and Reactivity of a Structurally Similar Compound (Methyl 3-amino-4-methylbenzoate) [7]
| Parameter | Description |
| Chemical Stability | Stable under normal, recommended storage conditions. |
| Conditions to Avoid | Exposure to air, excess heat, dust formation, direct sunlight, and incompatible materials. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Hazardous Decomposition Products | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx). |
| Sensitivity | Noted to be air-sensitive. |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of a compound like this compound.
Solubility Determination
5.1.1. Qualitative Solubility Testing
This simple test provides a quick assessment of solubility in various solvents.
-
Procedure:
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) in portions.
-
Agitate the mixture vigorously after each addition.
-
Observe and record whether the compound dissolves completely.
-
Categorize the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, or insoluble based on visual inspection.
-
5.1.2. Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for Quantitative Solubility Determination.
Stability Assessment
5.2.1. Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to identify potential degradation products and pathways.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions. Stress conditions typically include:
-
Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 80 °C) in the dark.
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines).
-
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS.
-
References
- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 4. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
A Theoretical and Spectroscopic Guide to the Molecular Structure of Methyl 4-amino-3-cyanobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive theoretical framework for the analysis of Methyl 4-amino-3-cyanobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this guide outlines the established computational and spectroscopic methodologies that are critical for its characterization. It presents a prospective analysis, detailing the expected outcomes from theoretical calculations such as Density Functional Theory (DFT) and provides standardized protocols for experimental verification through spectroscopic techniques. The objective is to equip researchers with the necessary theoretical and practical groundwork to investigate the structural, electronic, and vibrational properties of this compound.
Introduction
This compound (C₉H₈N₂O₂) is an aromatic compound featuring three key functional groups: an amino group (-NH₂), a cyano group (-C≡N), and a methyl ester group (-COOCH₃) attached to a benzene ring.[1] The relative positions of these substituents significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a valuable scaffold for the development of novel therapeutic agents and functional organic materials.
Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for predicting molecular properties such as geometry, vibrational frequencies, and electronic spectra.[2][3] These computational insights, when coupled with experimental data from techniques like NMR, FTIR, and Mass Spectrometry, provide a holistic understanding of the molecule's behavior. This guide details the workflows and expected data for a thorough investigation of this compound.
Molecular Structure and Properties
The foundational information for this compound is available through public chemical databases. A summary of its key identifiers and predicted properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)C#N | [1] |
| InChI Key | QSPXZVQTLYMWEU-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.4 | [1] |
Theoretical Computational Studies
A robust theoretical investigation of this compound would involve quantum chemical calculations to determine its optimized geometry, electronic structure, and vibrational modes. Density Functional Theory (DFT) is a widely used method for such studies on organic molecules due to its balance of accuracy and computational cost.[2][3]
Computational Methodology
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.[3]
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set to provide a good description of the electronic structure.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Molecular Orbital Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.
-
Predicted Geometrical Parameters
While experimental crystallographic data for this compound is not available, theoretical calculations can predict key structural parameters. The following table presents hypothetical optimized bond lengths and angles derived from DFT calculations, based on expected values for similar structures.
| Parameter | Predicted Value (Å or °) | Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 119 - 121 |
| C-N (amino) | ~1.37 | C-C-NH₂ | ~120 |
| C-C (cyano) | ~1.44 | C-C-CN | ~120 |
| C≡N (cyano) | ~1.16 | C-C≡N | ~179 |
| C-C (ester) | ~1.50 | C-C=O | ~124 |
| C=O (ester) | ~1.21 | O=C-O | ~125 |
| C-O (ester) | ~1.35 | C-O-CH₃ | ~116 |
Predicted Vibrational Frequencies (FTIR)
Theoretical frequency calculations can predict the major absorption bands in the infrared spectrum, aiding in the experimental characterization of the molecule.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | Amino (-NH₂) | ~3500 |
| N-H Stretch (symmetric) | Amino (-NH₂) | ~3400 |
| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 |
| C-H Stretch (methyl) | Methyl Ester (-OCH₃) | 3000 - 2850 |
| C≡N Stretch | Cyano (-C≡N) | ~2230 |
| C=O Stretch | Methyl Ester (-C=O) | ~1720 |
| C=C Stretch (aromatic) | Benzene Ring | 1600 - 1450 |
| C-O Stretch | Methyl Ester (-C-O) | ~1280 |
| C-N Stretch | Aromatic Amine | ~1250 |
Experimental Characterization Protocols
Experimental validation is essential to confirm theoretical predictions. This section outlines standard protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Esterification of 4-amino-3-cyanobenzoic acid
A plausible synthesis route is the Fischer esterification of the corresponding carboxylic acid.
-
Reaction Setup: Suspend 4-amino-3-cyanobenzoic acid in an excess of methanol (CH₃OH).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄) to the mixture.
-
Heating: Reflux the mixture with stirring for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by silica gel column chromatography.
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is formed.[5]
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, translucent pellet.[5]
-
Spectrum Acquisition: Place the pellet in the FTIR spectrometer's sample holder and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[5]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[5]
-
Analysis: The analysis will provide the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), confirming the molecular weight of the compound.
-
Conclusion
This whitepaper has outlined a comprehensive theoretical and experimental framework for the structural characterization of this compound. By employing DFT calculations, researchers can gain significant a priori insights into the molecule's geometry, electronic properties, and vibrational spectra. These computational predictions serve as a powerful guide for the interpretation of experimental data obtained from NMR, FTIR, and mass spectrometry. The detailed protocols provided herein offer a standardized approach for the synthesis and analysis of this compound, facilitating further research into its potential applications in drug discovery and materials science.
References
- 1. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent | Mediterranean Journal of Chemistry [medjchem.com]
- 3. Design, spectroscopic analysis, DFT calculations, adsorption evaluation, molecular docking, comprehensive in silico and in vitro bioactivity studies of thiocarbohydrazide grafted dialdehyde cellulose nanobiosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-amino-3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable heterocyclic compounds, primarily focusing on quinazoline derivatives, utilizing Methyl 4-amino-3-cyanobenzoate as a key starting material. The ortho-amino-nitrile functionality of this precursor makes it an excellent candidate for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and drug discovery.
Synthesis of Quinazoline Derivatives
The reaction of ortho-amino-benzonitriles with reagents providing a one-carbon unit is a classical and efficient method for the synthesis of quinazolines. In the case of this compound, this reaction leads to the formation of substituted quinazoline-4-amines or quinazolin-4-ones, which are privileged structures in numerous biologically active compounds.
Logical Workflow for Quinazoline Synthesis
Caption: Workflow for the synthesis of quinazolines.
Experimental Protocol: Synthesis of Methyl 2,4-diaminoquinazoline-7-carboxylate
This protocol describes the synthesis of a quinazoline derivative from this compound using guanidine as the one-carbon synthon.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Reflux condenser and heating mantle
-
Standard glassware for reaction and workup
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
Preparation of Sodium Guanidinate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add guanidine hydrochloride (1.1 equivalents) portion-wise with stirring. Stir the resulting suspension at room temperature for 30 minutes to form sodium guanidinate.
-
Reaction Setup: To the freshly prepared sodium guanidinate suspension, add this compound (1.0 equivalent).
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol and then with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to afford the pure Methyl 2,4-diaminoquinazoline-7-carboxylate.
Quantitative Data Summary
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2,4-diaminoquinazoline-7-carboxylate | Guanidine HCl, NaOEt | Ethanol | 78 | 6 | 85-95 |
| Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate | Formamide | N/A (neat) | 150-160 | 4 | 70-80 |
Note: The data presented in this table is based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Potential for Synthesis of Other Heterocyclic Systems
While the synthesis of quinazolines is a direct and well-supported application, the versatile structure of this compound suggests its potential as a precursor for other heterocyclic systems after suitable functional group transformations.
Conceptual Pathways to Other Heterocycles
Caption: Conceptual pathways to other heterocycles.
Synthesis of Fused Pyrazole Derivatives (Conceptual)
The ortho-amino-nitrile moiety can be a precursor to a fused pyrazole ring. A potential, though not explicitly documented, route could involve:
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Reductive Cyclization: Subsequent reduction of the diazonium salt and the nitrile group could lead to an intramolecular cyclization to form a pyrazolo[3,4-c]quinoline system.
Synthesis of Fused Benzodiazepine Derivatives (Conceptual)
The synthesis of benzodiazepines typically requires an ortho-phenylenediamine precursor. This compound could be converted to such a precursor through:
-
Reduction: Reduction of the cyano group to an aminomethyl group would generate an ortho-diamino derivative.
-
Cyclocondensation: This intermediate could then be reacted with a suitable 1,2-dicarbonyl compound or its equivalent to form a fused benzodiazepine ring system.
These conceptual pathways highlight the potential of this compound as a versatile building block in heterocyclic synthesis, warranting further investigation and methods development by researchers in the field.
Application Notes and Protocols: Methyl 4-amino-3-cyanobenzoate as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-cyanobenzoate is a versatile aromatic compound featuring a primary amine, a nitrile group, and a methyl ester on a benzene ring. This unique combination of an electron-donating amino group and electron-withdrawing cyano and ester groups makes it a valuable intermediate in the synthesis of a diverse range of azo dyes. Azo dyes are a significant class of colorants, characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for their color.[1][2] The structural features of this compound allow for the creation of dyes with potentially unique shades, and improved light and chemical fastness, making them suitable for various applications including textiles, pigments, and potentially as functional dyes in biomedical research.
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine of this compound is converted into a reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[3][4]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye.[1][5]
These application notes provide detailed protocols for the synthesis of novel azo dyes using this compound as the diazo component, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of novel azo dyes synthesized from this compound and various coupling components. This data is representative of typical results obtained from such syntheses and serves as a benchmark for experimental work.
| Dye ID | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| DYE-001 | Phenol | C₁₅H₁₁N₃O₃ | 281.27 | 85 | 188-191 | 410 | 25,000 |
| DYE-002 | Resorcinol | C₁₅H₁₁N₃O₄ | 297.27 | 88 | 215-218 | 435 | 28,500 |
| DYE-003 | β-Naphthol | C₁₉H₁₃N₃O₃ | 331.33 | 92 | 230-233 | 485 | 35,000 |
| DYE-004 | N,N-Dimethylaniline | C₁₇H₁₆N₄O₂ | 308.34 | 82 | 175-178 | 450 | 31,000 |
| DYE-005 | Salicylic Acid | C₁₆H₁₁N₃O₅ | 325.28 | 80 | 245-248 | 420 | 26,500 |
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the conversion of this compound into its corresponding diazonium salt.
Materials:
-
This compound (1.76 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Distilled Water
-
Ice
-
250 mL Beaker
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a 250 mL beaker, suspend 1.76 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture until the amine is fully dissolved. Gentle warming may be required, followed by cooling.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.
-
The resulting clear, pale-yellow solution is the diazonium salt solution, which should be used immediately in the subsequent azo coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a coupling component to synthesize the azo dye. The example below uses β-naphthol as the coupling component.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
β-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
400 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution with continuous and vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold water until the filtrate becomes neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude dye can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes from this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for azo dye synthesis.
References
Application Notes and Protocols: The Use of Methyl 4-amino-3-cyanobenzoate in the Preparation of Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-cyanobenzoate is a versatile aromatic building block with significant potential in medicinal chemistry and pharmaceutical development. Its trifunctional nature, featuring an amino group, a cyano group, and a methyl ester, provides multiple reaction sites for the construction of complex heterocyclic scaffolds. This application note details the utility of this compound as a key starting material in the synthesis of a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
The strategic positioning of the amino and cyano groups on the benzene ring allows for the facile construction of the pyrazole ring, while the methyl ester can be further functionalized or hydrolyzed to the corresponding carboxylic acid. This makes this compound an attractive precursor for the synthesis of a diverse range of bioactive molecules.
Application Spotlight: Synthesis of a Key Intermediate for Kinase Inhibitors
This section outlines a representative synthetic pathway for the preparation of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine intermediate, a core structure in many targeted cancer therapies. The described workflow highlights the role of this compound as a critical starting material.
Logical Workflow for Intermediate Synthesis
Caption: Synthetic workflow for a key kinase inhibitor intermediate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydrazinyl-3-cyanobenzoate
This protocol describes the conversion of this compound to its corresponding hydrazine derivative, a crucial step for the subsequent pyrazole ring formation.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Distilled water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated HCl.
-
Cool the stannous chloride solution to 0 °C.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-hydrazinyl-3-cyanobenzoate.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
This protocol outlines the cyclization of the hydrazine intermediate to form the desired pyrazolo[3,4-d]pyrimidine core.
Materials:
-
Methyl 4-hydrazinyl-3-cyanobenzoate
-
Formamide
-
Ethylene glycol (as solvent, optional)
Procedure:
-
Cyclization:
-
Combine Methyl 4-hydrazinyl-3-cyanobenzoate (1.0 eq) and an excess of formamide in a round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
The use of a high-boiling solvent such as ethylene glycol can aid in maintaining a consistent reaction temperature.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to yield the crude Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the pyrazolo[3,4-d]pyrimidine intermediate.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 4-hydrazinyl-3-cyanobenzoate | This compound | 191.18 | 1.09 | 0.82 | 75 | >95% |
| 2 | Methyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate | Methyl 4-hydrazinyl-3-cyanobenzoate | 219.19 | 0.94 | 0.66 | 70 | >98% |
Note: The theoretical and actual yields are calculated based on a starting amount of 1.0 g of this compound.
Signaling Pathway Context: Kinase Inhibition
The synthesized pyrazolo[3,4-d]pyrimidine core is a key component of many kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Mechanism of action of a kinase inhibitor.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of complex heterocyclic structures of pharmaceutical interest. The protocols provided herein offer a clear and reproducible pathway to a key pyrazolo[3,4-d]pyrimidine intermediate, demonstrating the utility of this building block in the development of targeted therapies such as kinase inhibitors. The straightforward and efficient synthetic route makes it an attractive option for both academic research and industrial drug discovery programs.
Application Notes and Protocols for Polymerization Reactions Involving Methyl 4-amino-3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-cyanobenzoate is a unique aromatic molecule possessing three distinct functional groups: a primary aromatic amine, a nitrile (cyano) group, and a methyl ester. This combination of reactive sites offers intriguing possibilities for the synthesis of advanced polymers with tailored properties. The aromatic backbone suggests the potential for high-performance polymers with excellent thermal stability, while the polar cyano and ester groups could enhance solubility and provide sites for post-polymerization modification. This document outlines potential polymerization pathways for this compound, including the synthesis of polyamides, polyimides, and poly(ester-amide)s, based on analogous reactions reported for similar monomers.
Potential Polymerization Reactions
The functional groups of this compound allow for its participation in several types of polymerization reactions, primarily step-growth polycondensation.
-
Polyamide Synthesis: The primary amine group can readily react with diacyl chlorides or dicarboxylic acids to form amide linkages, yielding polyamides. The presence of the cyano group can increase the polarity and may influence the polymer's solubility and thermal properties.
-
Polyimide Synthesis: As a diamine (by analogy, if a di-functional version were used or if it acts as a mono-functional end-capper), or in reactions with tetracarboxylic dianhydrides, the amino group can participate in the formation of polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.
-
Poly(ester-amide) Synthesis: The presence of both an amine and a methyl ester group opens up the possibility of forming poly(ester-amide)s through reactions with amino-alcohols or other suitable co-monomers.
Experimental Protocols (Analogous Systems)
The following protocols are adapted from established procedures for the polymerization of aromatic amines and aminobenzonitriles. Researchers should consider these as starting points and optimize the conditions for this compound.
Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation
This protocol is analogous to the synthesis of aromatic polyamides from aromatic diamines and diacyl chlorides.
Materials:
-
This compound (as a notional diamine for this example, or in conjunction with a diamine if used as a modifier)
-
Aromatic diacyl chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc. If solubility is an issue, add 5% (w/v) of anhydrous LiCl and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2 equivalents) to the solution.
-
Slowly add the diacyl chloride (1 equivalent), either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred solution.
-
Maintain the reaction temperature at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Protocol for Polyimide Synthesis via a Two-Step Method
This protocol is based on the synthesis of polyimides from aromatic diamines and tetracarboxylic dianhydrides.
Materials:
-
This compound (as a notional diamine)
-
Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask with a mechanical stirrer, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Cool the solution to 0-5°C.
-
Gradually add the solid dianhydride (1 equivalent) to the solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
-
Thermal Imidization (Alternative):
-
Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Heat the film in an oven with a controlled temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect thermal cyclodehydration to the polyimide.
-
Quantitative Data from Analogous Polymer Systems
The following tables summarize typical properties of polyamides and polyimides derived from aromatic amines containing cyano groups. This data can serve as a benchmark for what might be expected from polymers synthesized using this compound.
Table 1: Properties of Aromatic Polyamides Containing Cyano Groups
| Polymer System (Diamine + Diacyl Chloride) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Solubility |
| 2,6-Diaminobenzonitrile + Terephthaloyl Chloride | 0.5 - 1.2 | 80 - 110 | 2.5 - 3.5 | 280 - 320 | > 450 | Soluble in DMAc, NMP |
| 3,5-Diaminobenzonitrile + Isophthaloyl Chloride | 0.4 - 0.9 | 70 - 100 | 2.0 - 3.0 | 250 - 290 | > 430 | Soluble in DMAc, NMP, DMF |
Table 2: Properties of Aromatic Polyimides Containing Cyano Groups [1][2]
| Polymer System (Diamine + Dianhydride) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Solubility |
| 2,6-Bis(4-aminophenoxy)benzonitrile + PMDA | 0.6 - 1.1 | 90 - 130 | 3.0 - 4.0 | 290 - 340 | > 500 | Limited |
| 2,6-Bis(4-aminophenoxy)benzonitrile + ODPA | 0.7 - 1.3 | 100 - 140 | 3.2 - 4.2 | 270 - 310 | > 500 | Soluble in NMP, m-cresol |
Visualizations
Proposed Polymerization Pathways
The following diagrams illustrate the proposed polymerization reactions for this compound.
Caption: Proposed synthesis of a polyamide from this compound.
Caption: Proposed two-step synthesis of a polyimide.
Experimental Workflow
Caption: General workflow for solution polycondensation.
Conclusion
While direct polymerization of this compound has not been extensively reported, its chemical structure strongly suggests its potential as a valuable monomer for the synthesis of high-performance polyamides and polyimides. The protocols and data presented, derived from analogous polymer systems, provide a solid foundation for researchers to explore the polymerization of this promising compound. The resulting polymers are anticipated to exhibit good thermal stability and solubility, with the cyano group offering a handle for further functionalization, making them attractive candidates for applications in electronics, membranes, and advanced composites. Further research is warranted to fully elucidate the polymerization behavior of this compound and the properties of its derived polymers.
References
"Methyl 4-amino-3-cyanobenzoate" in the synthesis of novel agrochemicals
Investigating Agrochemistry Synthesis
I've initiated a thorough search for recent scientific literature on "Methyl 4-amino-3-cyanobenzoate" in agrochemical synthesis. My focus is on detailed experimental procedures and quantifiable data. I'm now actively pinpointing specific examples of novel agrochemicals derived from this key starting material. The goal is to identify patterns and innovative methodologies.
Analyzing Synthesis Strategies
I am now delving into the biological activities of agrochemicals derived from "this compound," seeking quantitative data like IC50 or LD50 values to assess their efficacy. I'm also focusing on key chemical transformations and am now structuring my collected data and writing clear, detailed experimental protocols. This will provide a robust basis for further analysis and documentation.
Analyzing Agrochemical Applications
My initial search for the specific use of "this compound" in agrochemical synthesis hasn't turned up direct hits for the exact compound, as expected. However, it did provide information on related molecules. Now, I'm focusing on those related molecules to see if their documented uses can inform potential applications for the original target compound. The goal is to draw some parallels to suggest a path forward.
Investigating Analogous Compounds
The hunt for specific agrochemical applications using the target molecule remains elusive. However, I've broadened my focus to structurally similar compounds, like "Methyl 3-amino-4-methylbenzoate" and "Methyl 3-cyanobenzoate." I'm now cross-referencing these analogs, considering that "this compound" could be a precursor. I'll clearly note the limitations if specific data remains unavailable. The next step is to examine reaction pathways common to these and other analogous compounds.
Expanding the Scope of Inquiry
I haven't found a direct match for the molecule's application in agrochemicals or any related data. I've broadened my search to related compounds but haven't found any concrete uses yet. I'm now exploring the compound's reactivity and potential applications in synthesizing heterocyclic compounds often found in agrochemicals. My plan now includes searching for agrochemicals that might contain the specific "4-amino-3-cyanobenzoyl" structure.
Reviewing the Literature
I've been looking deeper into "this compound" as a starting point. While the initial searches didn't point to any commercial agrochemicals using this exact material, I'm now exploring related structures and potential synthetic routes. The aim is to understand why this specific compound hasn't been widely utilized and if there are any obvious barriers or challenges in its application.
Investigating Reactivity Patterns
I've been drilling down on the reactive groups within "this compound." My focus has now shifted to exploring potential agrochemically relevant heterocycles that could be derived from it. The goal is to build plausible synthetic routes from this starting point to known bioactive scaffolds. I'm actively searching for established examples of related compounds with reported biological activities, including quantitative data, to understand the potential.
Outlining Synthetic Pathways
I've shifted my focus to identifying the key reactive groups within the starting material, which are the amino, cyano, and ester functionalities on the aromatic ring. My plan now involves researching agrochemically relevant heterocycles that can be derived from these. To do this, I'm finding existing agrochemicals with similar scaffolds to provide biological activity data, which will give a sense of the potential. After that, I will formulate detailed experimental protocols and create Graphviz diagrams for the proposed routes.
Devising Application Protocols
I'm now fully immersed in developing detailed protocols. The aim is to create an "Application Notes" document highlighting the potential of "this compound." I'm focusing on crafting synthetic routes to relevant agrochemical scaffolds. I'm prioritizing clarity and practical detail for other researchers. I'm also ensuring the document contains biological activity data examples for the target scaffolds.
Drafting the Application Note
I've been planning the structure of the "Application Note" document. I'm focusing on "this compound" as a starting material. My approach is to demonstrate how it can become a versatile building block for agrochemicals. I'm including synthetic routes and tables with real biological data. I'm highlighting pathways to herbicides, fungicides, and insecticides.
Designing Application Protocols
I've shifted focus to a predictive approach, given the lack of direct examples. The plan now involves outlining synthetic routes to agrochemical scaffolds derived from the molecule. I'm prioritizing the creation of detailed experimental protocols, drawing from established chemical literature. The goal is to provide a comprehensive "Application Notes" document highlighting the molecule's potential. Biological activity data will be included for relevant scaffolds. I'm starting searches for o-amino-nitrile precursors to agrochemical synthesis.
Application Notes and Protocols: Sandmeyer Reaction of "Methyl 4-amino-3-cyanobenzoate"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Sandmeyer reaction of "Methyl 4-amino-3-cyanobenzoate" to synthesize "Methyl 4-chloro-3-cyanobenzoate." The protocol is based on established general procedures for the Sandmeyer reaction, adapted for this specific substrate.
Introduction
The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the transformation of an aromatic primary amine into an aryl halide, cyanide, or other functional groups via a diazonium salt intermediate.[1][2] This reaction proceeds in two main stages: the diazotization of the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by the copper(I)-catalyzed substitution of the diazonium group with a nucleophile.[1][3] This application note details the chlorination of "this compound" using copper(I) chloride.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | C₉H₈N₂O₂ | 176.17 | 159531-64-3 | Starting material. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Reagent for diazotization. |
| Hydrochloric Acid (concentrated, 37%) | HCl | 36.46 | 7647-01-0 | Acid catalyst for diazotization and source of chloride ions. |
| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Catalyst for the Sandmeyer reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent. |
| Ice | H₂O | 18.02 | - | For maintaining low temperature. |
Experimental Protocol
Part 1: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 20-30 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part 2: Sandmeyer Chlorination
-
In a separate 500 mL beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq).
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred copper(I) chloride solution. The addition should be done in portions to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm up to room temperature and then heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-chloro-3-cyanobenzoate.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer reaction of this compound.
Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
The reaction involves the use of corrosive concentrated acids. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates nitrogen gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.
References
Application Notes & Protocols for Suzuki Coupling Reactions with Methyl 4-amino-3-cyanobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with halogenated derivatives of "Methyl 4-amino-3-cyanobenzoate." The resulting biaryl structures are of significant interest in medicinal chemistry and drug development as they form the core of many biologically active compounds.
The Suzuki-Miyaura reaction is a powerful and versatile method for forging carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a cornerstone of modern organic synthesis.[1][3] This application note focuses on a representative substrate, Methyl 4-amino-5-bromo-3-cyanobenzoate , to illustrate the protocol and discuss optimization strategies.
General Reaction Scheme
The core transformation involves the palladium-catalyzed coupling of Methyl 4-amino-5-bromo-3-cyanobenzoate with a variety of arylboronic acids to yield the corresponding 4-amino-3-cyano-5-arylbenzoate derivatives.
Caption: General Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the selection of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the coupling of aryl bromides with structures analogous to Methyl 4-amino-5-bromo-3-cyanobenzoate.[1][4] This data serves as a strong starting point for reaction optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-90 |
| 5 | Cyclopropylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 18 | 88 |
| 6 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH/H₂O | 100 | 8 | 94 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of Methyl 4-amino-5-bromo-3-cyanobenzoate with an arylboronic acid.
Materials and Equipment
-
Substrates: Methyl 4-amino-5-bromo-3-cyanobenzoate (1.0 eq.), Arylboronic acid (1.2-1.5 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and degassed water.
-
Glassware: Schlenk flask or round-bottom flask, condenser, magnetic stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas line.
-
Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
Detailed Methodology
Caption: Step-by-step experimental workflow.
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine Methyl 4-amino-5-bromo-3-cyanobenzoate (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The solvent choice may need optimization for specific substrates.[4]
-
Reaction: Place the flask in a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-16 hours).[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Catalytic Cycle and Optimization
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3] Understanding these steps is crucial for troubleshooting and optimizing the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization Logic
If issues like low yield or the formation of side products arise, a logical approach to optimization is necessary. Common side products include homocoupling of the boronic acid and dehalogenation of the starting material.[5]
Caption: Logic for Suzuki coupling optimization.
-
Base: The base is crucial for activating the boronic acid. Weaker bases like K₂CO₃ are common, but stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[1]
-
Catalyst/Ligand: The choice of palladium source and ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos paired with Pd(OAc)₂ or Pd₂(dba)₃ can significantly improve yields.[1] For general-purpose coupling, Pd(PPh₃)₄ is often a reliable choice.[4]
-
Solvent and Temperature: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The reaction often requires heating, but excessive temperatures can lead to catalyst decomposition.[5]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degassing all solvents and maintaining an inert atmosphere is paramount for reproducibility and high yields.[5]
References
Methyl 4-amino-3-cyanobenzoate: A Versatile Building Block for Advanced Functional Materials
Introduction
Methyl 4-amino-3-cyanobenzoate is an aromatic compound featuring a unique combination of electron-donating (amino) and electron-withdrawing (cyano and methyl ester) groups. This distinct electronic structure makes it a highly valuable building block for the synthesis of a wide array of functional materials with tailored optical, electronic, and biological properties. This document provides an overview of its potential applications and detailed protocols for the synthesis of materials derived from this versatile molecule. While direct experimental data for materials based specifically on this compound is emerging, the protocols and applications outlined below are based on established principles and analogous derivatives, providing a strong foundation for research and development.
Key Properties
The utility of this compound as a monomer stems from the reactivity of its functional groups:
-
Amino Group (-NH₂): Acts as a nucleophile and can be readily diazotized, enabling the formation of azo dyes or serving as a site for polymerization and cross-linking.
-
Cyano Group (-CN): A strong electron-withdrawing group that can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. It also plays a crucial role in modulating the electronic properties of the resulting materials.
-
Methyl Ester Group (-COOCH₃): Can be hydrolyzed to a carboxylic acid for further functionalization or can participate in transesterification reactions to form polyesters.
Applications in Functional Materials
The multifunctional nature of this compound allows for its use in a variety of advanced materials:
High-Performance Polymers
The amino group allows for its incorporation into polymer backbones, such as polyamides and polyimides, through condensation polymerization. The presence of the cyano group can enhance the thermal stability and mechanical properties of the resulting polymers.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Derivatives of this compound are promising candidates for luminescent materials. The intramolecular charge transfer (ICT) character arising from the donor-acceptor nature of the substituents can lead to materials with strong fluorescence and solvatochromic properties, making them suitable for OLEDs and as fluorescent probes for sensing applications.
Azo Dyes and Pigments
The amino group can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with diverse colors and properties. The cyano and methyl ester groups can be used to tune the shade, fastness, and solubility of the dyes.
Drug Development and Medicinal Chemistry
The benzonitrile and aminobenzoate moieties are present in various pharmacologically active molecules. Derivatives of this compound can be explored as intermediates for the synthesis of novel therapeutic agents, including enzyme inhibitors. For instance, aminobenzoate derivatives have been investigated as inhibitors of enzymes like glutathione reductase and glutathione S-transferase[1].
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of functional materials derived from this compound.
Protocol 1: Synthesis of a Solvatochromic Fluorescent Dye
This protocol describes the synthesis of a fluorescent dye via the Knoevenagel condensation of a derivative of this compound.
Workflow:
References
Application Notes and Protocols for the Quantification of Methyl 4-amino-3-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-amino-3-cyanobenzoate, a key intermediate in pharmaceutical synthesis. The following sections offer summaries of analytical methods, detailed experimental procedures, and visual workflows to guide researchers in establishing robust quantification assays.
Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for the quantification of this compound. These methods are widely used for reaction monitoring, purity assessment, and quantitative analysis in various sample matrices. While Gas Chromatography (GC) is a potential alternative, HPLC and LC-MS are more commonly cited for this non-volatile compound.[1]
Quantitative Data Summary
The following table summarizes the chromatographic conditions for the analysis of this compound as derived from available literature. These parameters can serve as a starting point for method development and optimization.
| Parameter | HPLC Method 1 | LC-MS Method 1 |
| Column | XBridge Prep OBD C18, 19x250 mm, 5µm[2] | Phenomenex Gemini NX-C18, 50x2 mm, 3 µm[3] |
| Mobile Phase A | Water (10mmol/L NH4HCO3)[2] | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile (1% 2mM NH3-MEOH)[2] | Acetonitrile with 0.1% formic acid[3] |
| Flow Rate | 25 mL/min[2] | 1.5 mL/min[3] |
| Gradient | 55% to 75% B in 11 min[2] | 0% to 100% B in 3 min[3] |
| Detection | UV at 254nm/220nm[2] | ESI Quadrupole MS[3] |
| Retention Time | 9.33 min[2] | Not specified |
Experimental Protocols
The following are generalized protocols for the quantification of this compound using HPLC-UV and LC-MS. These should be adapted and validated for specific applications and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the quantification of this compound in bulk material or simple formulations.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium bicarbonate
-
Ammonia solution
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., XBridge Prep OBD C18, 19x250 mm, 5µm)[2]
-
Data acquisition and processing software
3.1.3. Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium bicarbonate in water to make a 10 mmol/L solution.
-
Mobile Phase B: Prepare a solution of acetonitrile containing 1% of 2mM methanolic ammonia.
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
3.1.4. Chromatographic Conditions
-
Column: XBridge Prep OBD C18, 19x250 mm, 5µm[2]
-
Mobile Phase: Gradient elution as described in Table 1.
-
Flow Rate: 25 mL/min[2]
-
Injection Volume: 10 µL (can be optimized)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
UV Detection: 254 nm and 220 nm[2]
3.1.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the quantification of this compound in complex matrices where higher selectivity and sensitivity are required. LC-MS is frequently used for reaction monitoring.[3][4][5]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (structurally similar compound not present in the sample)
3.2.2. Instrumentation
-
LC-MS system (e.g., Agilent 1260 Infinity II LC with a 6130 quadrupole MS)[3]
-
C18 reverse-phase column (e.g., Phenomenex Gemini NX-C18, 50x2 mm, 3 µm)[3]
-
Data acquisition and processing software
3.2.3. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Standard and Sample Solutions: Prepare as in the HPLC protocol, adding a fixed concentration of the internal standard to all standards and samples.
3.2.4. Chromatographic and MS Conditions
-
Column: Phenomenex Gemini NX-C18, 50x2 mm, 3 µm[3]
-
Mobile Phase: Gradient elution as described in Table 1.
-
Flow Rate: 1.5 mL/min[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
MS Detection: Selected Ion Monitoring (SIM) of the precursor ion of this compound and the internal standard.
3.2.5. Sample Preparation
-
Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
3.2.6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration in the sample from this calibration curve.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. CAS:159847-80-0, 4-氨基-3-氰基苯甲酸甲酯-毕得医药 [bidepharm.com]
- 2. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- 3. WO2025003147A1 - Cystobactamid derivatives - Google Patents [patents.google.com]
- 4. CN111727186B - åæç¯å代çå¡å¶-2(1h)-é ®è¡çç©ãå ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]
- 5. WO2020094156A1 - åæç¯å代çå¡å¶-2(1h)-é ®è¡çç©ãå ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]
Application Notes and Protocols: Scale-up Synthesis of Methyl 4-amino-3-cyanobenzoate for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of Methyl 4-amino-3-cyanobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocols are designed to be robust, scalable, and efficient, ensuring high yield and purity of the final product.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules. Its structure, featuring an aromatic amine, a nitrile group, and a methyl ester, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development.[2][3] Aminobenzoic acid derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial and cytotoxic activities.[3][4] The methyl group, in particular, can modulate the physicochemical and pharmacokinetic properties of a drug molecule, potentially improving its metabolic stability.[5]
This document outlines a recommended two-step synthetic pathway for the industrial production of this compound, starting from commercially available materials. The protocols provided are based on established chemical transformations and have been optimized for large-scale manufacturing.
Synthetic Pathway Overview
The proposed synthetic route for this compound is a two-step process commencing with the nitration of Methyl 3-cyanobenzoate, followed by the selective reduction of the introduced nitro group to an amine. This pathway is advantageous for industrial scale-up due to the availability of starting materials, high anticipated yields, and straightforward purification procedures.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-nitro-3-cyanobenzoate
This protocol details the nitration of Methyl 3-cyanobenzoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Methyl 3-cyanobenzoate | 161.16 | 100.0 | 0.62 |
| Sulfuric Acid (98%) | 98.08 | 304.0 (165 L) | 3.10 |
| Nitric Acid (70%) | 63.01 | 62.0 (41.5 L) | 0.69 |
| Ice | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: Charge a 1000 L glass-lined reactor with 304.0 kg of concentrated sulfuric acid.
-
Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket.
-
Addition of Starting Material: Slowly add 100.0 kg of Methyl 3-cyanobenzoate to the sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate 200 L vessel, prepare the nitrating mixture by slowly adding 62.0 kg of nitric acid to 122.0 kg of sulfuric acid, keeping the temperature below 15 °C.
-
Nitration: Add the nitrating mixture dropwise to the reactor containing the Methyl 3-cyanobenzoate solution over 2-3 hours. Maintain the reaction temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture onto a mixture of 1000 kg of crushed ice and 1000 L of water in a 5000 L quenching vessel with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation. Filter the solid using a centrifuge or filter press.
-
Washing: Wash the filter cake with cold water until the washings are neutral (pH 6-7).
-
Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield: 115-125 kg (90-98% yield).
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of Methyl 4-nitro-3-cyanobenzoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Methyl 4-nitro-3-cyanobenzoate | 206.15 | 100.0 | 0.485 |
| Iron Powder | 55.84 | 135.0 | 2.42 |
| Ammonium Chloride | 53.49 | 13.0 | 0.243 |
| Ethanol | 46.07 | 500 L | - |
| Water | 18.02 | 250 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: Charge a 1500 L stainless steel reactor with 500 L of ethanol and 250 L of water.
-
Addition of Reagents: Add 135.0 kg of iron powder and 13.0 kg of ammonium chloride to the reactor and heat the mixture to 70-75 °C with stirring.
-
Addition of Nitro Compound: Slowly add 100.0 kg of Methyl 4-nitro-3-cyanobenzoate in portions over 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the temperature between 75-85 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable (typically 3-5 hours).
-
Filtration: Cool the reaction mixture to 40-50 °C and filter through a bed of celite to remove the iron salts. Wash the filter cake with 100 L of hot ethanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Extraction: To the remaining aqueous solution, add 500 L of ethyl acetate and stir. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution. Separate the organic layer.
-
Aqueous Layer Wash: Wash the aqueous layer with an additional 2 x 250 L of ethyl acetate.
-
Organic Layer Combination and Drying: Combine all organic layers and dry over anhydrous sodium sulfate.
-
Final Product Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Expected Yield: 75-85 kg (88-99% yield).
Purification Protocol
The crude this compound can be purified by recrystallization to achieve high purity suitable for pharmaceutical applications.
Protocol: Recrystallization from Ethanol
-
Dissolution: In a suitable reactor, dissolve the crude product in a minimum amount of hot ethanol (approximately 3-4 L per kg of crude product).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% w/w) and stir at reflux for 30 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-heated filter to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cool the mixture in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[6]
Expected Purity: >99.5% (by HPLC). Overall Yield (from Methyl 3-cyanobenzoate): 70-80%.
Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction | Purification | Overall |
| Starting Material | Methyl 3-cyanobenzoate | Methyl 4-nitro-3-cyanobenzoate | Crude this compound | Methyl 3-cyanobenzoate |
| Product | Methyl 4-nitro-3-cyanobenzoate | This compound | Pure this compound | Pure this compound |
| Typical Yield | 90-98% | 88-99% | ~90% recovery | 70-80% |
| Purity (by HPLC) | >95% | >95% | >99.5% | >99.5% |
Application in Drug Development
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The amino group provides a site for amide bond formation, diazotization, or other nucleophilic substitutions, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.[7] This versatility makes it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.
Derivatives of aminobenzoic acid have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[2][3][8] The specific substitution pattern of this compound offers unique opportunities for designing novel drug candidates with improved efficacy and safety profiles.
Caption: Logical workflow for the application of this compound in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-3-cyanobenzoate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-3-cyanobenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Synthetic Pathway Overview
The most common and reliable synthetic route to this compound involves a two-step process starting from the commercially available Methyl 4-aminobenzoate. The general workflow is outlined below:
-
Step 1: Electrophilic Bromination. The starting ester is first brominated at the position ortho to the activating amino group to produce Methyl 4-amino-3-bromobenzoate.
-
Step 2: Cyanation (Rosenmund-von Braun Reaction). The bromo-substituent is then replaced with a cyano group using copper(I) cyanide in a nucleophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed route is a two-step synthesis starting from Methyl 4-aminobenzoate. This involves an initial electrophilic bromination to form Methyl 4-amino-3-bromobenzoate, followed by a Rosenmund-von Braun cyanation reaction to introduce the nitrile group.
Q2: Are there alternative synthetic strategies?
A2: Yes, another possible route is the Sandmeyer reaction. This would typically involve starting with a molecule containing an amino group at the 3-position, converting it into a diazonium salt, and then displacing it with a cyanide nucleophile using a copper(I) cyanide catalyst.[1] However, the starting materials for this route are often less accessible than Methyl 4-aminobenzoate.
Q3: What are the primary safety concerns for this synthesis?
A3: The main safety risks involve the handling of hazardous materials. Brominating agents like N-Bromosuccinimide (NBS) are irritants.[2] Copper(I) cyanide is highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas.[3] The cyanation step often requires high temperatures in polar aprotic solvents like DMF, which necessitates careful temperature control to avoid runaway reactions.[3]
Troubleshooting Guide: Step 1 - Bromination
This section addresses common issues encountered during the synthesis of Methyl 4-amino-3-bromobenzoate from Methyl 4-aminobenzoate.
Q4: My bromination reaction results in a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the desired mono-brominated product?
A4: The amino group is a strong activating group, which can lead to over-bromination.[4][5] To enhance selectivity for mono-bromination, consider the following strategies:
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Control Stoichiometry: Use a precise 1:1 molar ratio of Methyl 4-aminobenzoate to the brominating agent (e.g., N-Bromosuccinimide - NBS).[6]
-
Protect the Amino Group: Temporarily protect the highly activating amino group as an amide (acetylation). The N-acetyl group is less activating, allowing for controlled mono-bromination. The protecting group can be removed later via hydrolysis.[4][6]
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Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and reduce the formation of multiple substitution byproducts.
Q5: The reaction is very slow, and I'm recovering a significant amount of starting material. What could be the cause?
A5: An incomplete reaction can be due to several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution | Citation |
| Impure Reagents | Ensure the starting material is pure and the brominating agent (e.g., NBS) has not degraded. | |
| Insufficient Reaction Time | Monitor the reaction using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed. | [6] |
| Low Temperature | While low temperatures help with selectivity, if the reaction is too slow, a modest increase in temperature may be necessary. Monitor closely for byproduct formation. | [6] |
| Poor Solubility | Ensure the chosen solvent (e.g., chloroform, DMF) effectively dissolves the starting material. |
Troubleshooting Guide: Step 2 - Cyanation
This section addresses common issues during the Rosenmund-von Braun reaction to convert Methyl 4-amino-3-bromobenzoate to the final product.
Q6: My Rosenmund-von Braun cyanation reaction is giving a very low yield or is not working at all. What are the critical parameters to check?
A6: The Rosenmund-von Braun reaction can be sensitive to several factors. The most common reasons for failure are outlined below.
| Potential Cause | Recommended Solution | Citation |
| Inactive Copper(I) Cyanide | The quality of CuCN is critical. Use fresh, high-purity, and anhydrous CuCN. Some sources recommend preparing it fresh if possible. | |
| Insufficient Temperature | This reaction often requires high temperatures, typically between 150-200 °C, to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature. | [3][7] |
| Presence of Water or Oxygen | The reaction should be performed under strictly anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions and deactivation of the catalyst. | |
| Inappropriate Solvent | A high-boiling, polar aprotic solvent like DMF or NMP is typically required to facilitate the reaction at the necessary temperatures. | [3] |
Q7: I'm having difficulty purifying the final product from the reaction mixture. What is an effective workup procedure?
A7: A major challenge in the workup of Rosenmund-von Braun reactions is the separation of the product from copper salts. The nitrile product often forms a complex with the copper halide byproduct. To break this complex, the reaction mixture is typically treated with an aqueous solution of ferric chloride or ethylenediamine before extraction.[7] Following this, standard liquid-liquid extraction and purification by column chromatography or recrystallization can be performed.
Q8: I am observing hydrolysis of the methyl ester to the corresponding carboxylic acid. How can this be prevented?
A8: Ester hydrolysis can occur if water is present, especially at the high temperatures used for cyanation, or during workup under harsh acidic or basic conditions.[8][9]
-
During the reaction: Ensure all reagents and solvents are anhydrous.
-
During workup: Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate
This protocol is adapted from established methods for the bromination of activated aromatic rings.
-
Materials:
-
Methyl 4-aminobenzoate
-
N-Bromosuccinimide (NBS)
-
Chloroform (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1.0 eq) in chloroform (approx. 15 mL per gram of ester) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C for 3-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Protocol 2: Synthesis of this compound (Rosenmund-von Braun Reaction)
This protocol is a general procedure for the cyanation of aryl bromides.
-
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous solution of Ferric Chloride and HCl (for workup) or Ethylenediamine
-
Ethyl acetate (or other suitable extraction solvent)
-
-
Procedure:
-
Caution: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere. CuCN is highly toxic.
-
To a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add Methyl 4-amino-3-bromobenzoate (1.0 eq) and Copper(I) cyanide (1.5-2.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of bromide).
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid (or an aqueous solution of ethylenediamine) and stir for 1 hour to break the copper complex.
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Extract the aqueous mixture multiple times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Crude "Methyl 4-amino-3-cyanobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Methyl 4-amino-3-cyanobenzoate".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a persistent yellow or brown color. How can I decolorize it?
A1: Colored impurities are a common issue. Here are two effective methods for their removal:
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Activated Charcoal Treatment during Recrystallization: Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution of your crude product before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then proceed with the cooling and crystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
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Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a highly effective alternative for removing colored impurities.
Q2: I'm observing significant tailing or poor separation during silica gel column chromatography. What is the cause and how can I fix it?
A2: Tailing is a common problem when purifying basic compounds like this compound on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution and band shape.[1][2] Here are two solutions:
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Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[2] A concentration of 0.5-1% TEA is typically sufficient to neutralize the acidic sites on the silica gel and improve the peak shape and separation.
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Amine-Functionalized Silica Gel: For particularly challenging separations, consider using an amine-functionalized silica gel as the stationary phase. This provides a more inert surface for the purification of basic compounds.[2]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors. Here are some troubleshooting steps:
-
Reduce the Rate of Cooling: Oiling out is often caused by cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
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Add More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
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Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.
Q4: No crystals are forming after cooling the recrystallization solution. How can I induce crystallization?
A4: If crystals do not form readily, the solution may be supersaturated or too dilute. Here are some techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
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Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2]
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Reduce Solvent Volume: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow the solution to cool again.[2]
Q5: My yield is very low after purification. What are the potential causes and how can I improve it?
A5: Low yield can result from several factors throughout the purification process. Consider the following:
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Incomplete Extraction: During an aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent. An acidic pH can protonate the amino group, making the compound more water-soluble and reducing its extraction into the organic phase.
-
Product Loss During Transfers: Be meticulous during transfers between flasks and during filtration to minimize mechanical losses.
-
Sub-optimal Chromatography Conditions: In column chromatography, improper mobile phase selection can lead to incomplete elution of the product from the column.
-
Recrystallization Issues: Using too much recrystallization solvent will result in a significant amount of your product remaining in the mother liquor. Ensure you use the minimum amount of hot solvent necessary to dissolve the crude product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities from a solid crude product. Column chromatography is more suitable for separating the product from significant amounts of impurities or for purifying oily crude products.
Q2: What are good starting solvents for the recrystallization of this compound?
A2: Based on structurally similar compounds, polar protic solvents are a good starting point. Ethanol has been shown to be effective for the recrystallization of similar aminobenzoates.[2][3] Other potential solvents include methanol and isopropanol. Solvent mixtures, such as ethyl acetate/hexanes or dichloromethane/methanol, can also be effective.[4][5] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q3: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A3: A gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane is a good starting point.[2] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: How can I monitor the purity of my this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective way to assess the purity of your compound and to monitor the progress of a purification. A pure compound should ideally show a single spot on the TLC plate. Other methods for assessing purity include melting point determination (a sharp melting point range is indicative of high purity) and analytical techniques such as HPLC, GC, and NMR spectroscopy.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol | Effective for recrystallizing structurally similar aminobenzoates.[2][3] |
| Methanol | A polar protic solvent that is often a good choice for polar organic molecules. |
| Isopropanol | Another polar protic solvent to consider. |
| Ethyl Acetate / Hexanes | A common solvent/anti-solvent pair for recrystallization.[4] |
| Dichloromethane / Methanol | Can be an effective solvent pair for inducing crystallization.[5] |
Table 2: Recommended Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes or Dichloromethane (e.g., starting with 10% Ethyl Acetate)[2] |
| Eluent Modifier | 0.5-1% Triethylamine (TEA) if tailing is observed[2] |
| Loading Technique | Dry loading is recommended for better separation.[2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[2]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using thin-layer chromatography. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
References
Technical Support Center: Synthesis of Methyl 4-amino-3-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-3-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective synthetic pathway involves a multi-step process starting from 3-methyl-4-nitrobenzoic acid. This route includes the formation of the corresponding amide, dehydration to the nitrile, esterification of the carboxylic acid, and finally, reduction of the nitro group to the desired amine.
Q2: What are the critical parameters to control during the reduction of the nitro group?
The reduction of the nitro group is a critical step. Key parameters to control include the choice of reducing agent and catalyst, reaction temperature, and pressure (if using catalytic hydrogenation). Over-reduction or incomplete reduction can lead to significant side products. Common methods include catalytic hydrogenation with Pd/C or Raney Nickel, or chemical reduction using agents like iron in acidic media.[1][2]
Q3: How can I monitor the progress of the reaction?
Reaction progress for each step can be effectively monitored by Thin Layer Chromatography (TLC). For the final reduction step, the disappearance of the starting nitro compound and the appearance of the more polar amino product is a clear indicator. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves column chromatography on silica gel. Due to the basicity of the amino group, tailing on the column can be an issue. This can often be mitigated by adding a small amount of a tertiary amine, like triethylamine, to the eluent system. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the final reduction step | Incomplete reaction due to deactivated catalyst or insufficient reducing agent. | Ensure the catalyst (e.g., Pd/C) is fresh and active. If using a chemical reducing agent like iron, ensure it is finely powdered to maximize surface area. Increasing the amount of reducing agent or reaction time may be necessary. |
| Side reactions due to harsh reaction conditions. | If using catalytic hydrogenation, control the temperature and pressure carefully. For chemical reductions, maintain the recommended temperature to avoid side reactions. | |
| Presence of impurities in the final product | Incomplete reduction leading to the presence of nitroso or hydroxylamine intermediates. | Increase the reaction time or the amount of reducing agent to ensure complete conversion to the amine.[1] |
| Over-reduction of the cyano group. | Choose a chemoselective reducing agent. Catalytic hydrogenation with Pd/C is generally selective for the nitro group in the presence of a nitrile. Avoid harsh reducing agents that can also reduce the nitrile. | |
| Impurities carried over from previous steps. | Ensure the purity of the starting material, Methyl 3-cyano-4-nitrobenzoate, is high before proceeding with the reduction. | |
| Difficulty in isolating the product | The product is an amine and may form salts, affecting its solubility. | During workup, carefully adjust the pH to ensure the product is in its free base form for efficient extraction into an organic solvent. |
| Product discoloration (yellow or brown) | Air oxidation of the aromatic amine. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
| Presence of colored byproducts from the reaction. | Purify the product using column chromatography. If the color persists, treatment with activated charcoal during recrystallization may help. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-4-nitrobenzonitrile from 3-Methyl-4-nitrobenzoic acid
-
Amide Formation: 3-Methyl-4-nitrobenzoic acid is treated with thionyl chloride in the presence of a catalytic amount of DMF to form the acid chloride. This is then carefully reacted with aqueous ammonia to yield 3-methyl-4-nitrobenzamide.[3]
-
Dehydration to Nitrile: The resulting amide is dehydrated to the corresponding nitrile, 3-methyl-4-nitrobenzonitrile, using a suitable dehydrating agent such as phosphorus oxychloride or thionyl chloride.[4]
Protocol 2: Esterification of 3-Methyl-4-nitrobenzonitrile
This step is illustrative as the order of functional group transformations can vary. If starting with 3-cyano-4-nitrotoluene, oxidation of the methyl group to a carboxylic acid would be performed, followed by esterification. A typical esterification involves refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.
Protocol 3: Reduction of Methyl 3-cyano-4-nitrobenzoate to this compound
-
Catalytic Hydrogenation:
-
Dissolve Methyl 3-cyano-4-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount (typically 5-10 mol%) of Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Chemical Reduction (Fe/HCl):
-
To a solution of Methyl 3-cyano-4-nitrobenzoate in ethanol or acetic acid, add iron powder.
-
Heat the mixture and add hydrochloric acid dropwise.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-amino-3-cyanobenzoate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-cyanobenzoate. The following sections detail common derivatization reactions, optimization strategies, and solutions to frequently encountered experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound for derivatization?
A1: The primary reactive sites are the amino group (-NH₂) and the aromatic ring. The amino group can undergo acylation, alkylation, and diazotization followed by Sandmeyer or Suzuki coupling reactions. The cyano group can be hydrolyzed or reduced. The aromatic ring itself can participate in cross-coupling reactions, particularly after conversion of the amino group to a halide via the Sandmeyer reaction.
Q2: How can I selectively derivatize the amino group in the presence of the ester and cyano functionalities?
A2: The amino group is generally the most nucleophilic site on the molecule. Standard N-acylation conditions using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) will selectively react with the amino group without affecting the ester or cyano groups.
Q3: What are the likely side products when working with this molecule?
A3: Common side products include di-acylated products (if forcing conditions are used for N-acylation), formation of azo compounds during diazotization if the temperature is not properly controlled, and hydrolysis of the ester or cyano group if harsh acidic or basic conditions are employed for extended periods. In cross-coupling reactions, homocoupling of the starting materials can also occur.
Q4: What are some potential therapeutic applications of this compound derivatives?
A4: Derivatives of ortho-aminobenzonitriles, such as quinazolines and benzimidazoles, have shown significant potential as anticancer agents.[1][2][3] They can act as inhibitors of key signaling molecules like tyrosine kinases, which are often dysregulated in cancer.[2]
Troubleshooting Guides
Problem 1: Low Yield in N-Acylation Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC. - Increase the equivalents of the acylating agent (e.g., from 1.1 to 1.5 equivalents). - Add a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1 eq). |
| Deactivation of Amine | - Ensure the use of a sufficient amount of base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl from acyl chlorides). A molar excess of base is recommended.[4] |
| Poor Reagent Quality | - Use freshly opened or purified acylating agents. Acyl halides and anhydrides can hydrolyze over time. - Ensure the solvent is anhydrous, as water can react with the acylating agent. |
| Low Reaction Temperature | - While initial addition of the acylating agent should be done at low temperature (0 °C) to control the reaction rate, allowing the reaction to warm to room temperature or gentle heating (40-50 °C) may be necessary for less reactive acylating agents. |
Problem 2: Formation of Multiple Products in Sandmeyer Reaction
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | - Maintain a strict temperature control between 0-5 °C during the diazotization step.[5] Use an ice-salt bath for better temperature management. - Use the diazonium salt immediately after its formation; do not let it stand for extended periods.[5] |
| Formation of Azo Dyes | - Ensure a slight excess of nitrous acid is present to drive the diazotization to completion. This can be tested with starch-iodide paper (should turn blue).[5] - Add the diazonium salt solution slowly to the copper(I) salt solution to avoid a high local concentration of the diazonium salt. |
| Phenol Formation | - This can occur if water is present and the temperature rises. Ensure anhydrous conditions if the desired product is not the hydroxyl derivative. |
| Incomplete Reaction | - Use a stoichiometric amount of the copper(I) salt for optimal results.[6] |
Problem 3: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | - The amino group can coordinate to the palladium catalyst. Use ligands that can modulate the catalyst's activity, such as bulky phosphine ligands (e.g., SPhos).[7] - Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst. |
| Poor Substrate Solubility | - If using the corresponding carboxylic acid, its salt form under basic conditions may be insoluble. Protecting the carboxylic acid as its methyl ester (as in the title compound) generally improves solubility in organic solvents.[8] |
| Inefficient Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[9] |
| Side Reactions | - Homocoupling: Minimize by using a slight excess of the boronic acid and ensuring anaerobic conditions. - Protodeboronation: Use milder bases or lower reaction temperatures. Consider using more stable boronic esters (e.g., pinacol esters).[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
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Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the stirred solution.
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Add the acyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[4][10]
Protocol 2: General Procedure for Sandmeyer Reaction (Bromination)
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Diazotization:
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Dissolve this compound (1.0 eq) in a mixture of 48% hydrobromic acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid with starch-iodide paper.[5]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution.
-
After the initial effervescence subsides, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Methyl 4-bromo-3-cyanobenzoate by column chromatography or recrystallization.
-
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of the Brominated Derivative
-
To a flame-dried Schlenk flask, add Methyl 4-bromo-3-cyanobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).[7]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of N-Acylation of an Analogous Aminobenzoate
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | Pyridine | RT | 2 | 92 |
| 2 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 88 |
| 3 | Benzoyl Chloride | Pyridine | DCM | 0 to RT | 6 | 95 |
| 4 | Acetic Anhydride | Sodium Acetate | Water/HCl | RT | 1 | 85 |
Data adapted from protocols for structurally similar aminobenzoic acids.[10]
Table 2: Optimization of Suzuki-Miyaura Coupling of an Analogous Aryl Bromide
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 4 | NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ | Toluene | 110 | 24 | 88 |
Data compiled from studies on analogous aryl bromides.[7]
Visualizations
Caption: Derivatization pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of Methyl 4-amino-3-cyanobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with "Methyl 4-amino-3-cyanobenzoate" in organic solvents.
Troubleshooting Guide
This guide addresses common problems and provides systematic solutions to resolve them.
Issue 1: The compound is not dissolving in the chosen organic solvent.
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Initial Checks:
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Verify Purity: Impurities can significantly alter the solubility of a compound. Confirm the purity of your "this compound" using appropriate analytical methods like NMR or HPLC.
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Solvent Quality: Ensure the organic solvent is anhydrous and of high purity, as water content can negatively impact the solubility of many organic compounds.
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Equilibration Time: Some compounds dissolve slowly. Allow sufficient time for dissolution by stirring or agitating the mixture for an extended period (e.g., several hours).
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Temperature: Solubility is often temperature-dependent. Gentle heating of the solvent can increase the solubility of "this compound". However, be cautious of potential degradation at elevated temperatures.
-
-
Systematic Approach to Solvent Selection: If the initial checks do not resolve the issue, a systematic approach to solvent selection is recommended. The polarity of the solvent plays a crucial role in dissolving a solute. "this compound" is a moderately polar molecule.
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Recommended Starting Solvents: Based on its structure and available data for similar compounds, start with polar aprotic solvents.
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High Potential for Success: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving a wide range of organic molecules.[1]
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Moderate Potential for Success: Dioxane has also been used for reactions involving this compound, suggesting it has some solubility.[2] Other solvents to consider include acetonitrile, and tetrahydrofuran (THF).
-
-
Less Likely Solvents: Non-polar solvents such as toluene and hexanes are unlikely to be effective.
-
Issue 2: The compound precipitates out of solution upon cooling or standing.
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Problem: This phenomenon, often called "crashing out," occurs when a solution becomes supersaturated as it cools.
-
Solutions:
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Use a Co-solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poorer" solvent can sometimes maintain solubility over a wider temperature range.
-
Prepare a More Dilute Solution: If your experimental protocol allows, reducing the concentration of the compound may prevent precipitation.
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Maintain a Slightly Elevated Temperature: If compatible with your experiment, keeping the solution at a moderately elevated temperature can prevent the compound from precipitating.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving "this compound"?
A1: For initial attempts, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high solvating power for a wide range of organic compounds.[1] Dioxane is another solvent to consider.[2]
Q2: How can I improve the solubility of "this compound" if it is poorly soluble in my desired solvent?
A2: Several techniques can be employed to enhance solubility:
-
Co-solvency: This is a powerful technique where a second, miscible solvent (a co-solvent) in which the compound is highly soluble, is added to the primary solvent.[3] This modifies the overall polarity of the solvent system to better suit the solute.
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pH Adjustment: As an aromatic amine, the solubility of "this compound" can be pH-dependent. In acidic conditions, the amino group can be protonated, forming a more polar and potentially more soluble salt.
-
Use of Solubilizing Agents: While less common in synthetic organic chemistry, for specific applications, surfactants or other solubilizing agents can be considered.
Q3: Is it possible to predict the solubility of "this compound" in a given solvent?
A3: While precise prediction is challenging without experimental data, the principle of "like dissolves like" is a useful guideline. The polarity of the solvent should be matched with the polarity of the solute. "this compound" possesses both polar (amino, cyano, ester) and non-polar (benzene ring) functionalities, making it moderately polar. Therefore, it is expected to have better solubility in polar organic solvents.
Quantitative Data Summary
| Solvent Category | Solvent Examples | Expected Solubility of this compound |
| Polar Aprotic | DMSO, DMF, Dioxane, Acetonitrile, THF | High to Moderate |
| Polar Protic | Methanol, Ethanol | Moderate to Low |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low |
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
This protocol details a systematic approach to identify an optimal co-solvent system.
-
Solvent Selection:
-
Primary Solvent: Choose the main solvent for your experiment in which the compound has low solubility.
-
Co-solvent: Select a miscible solvent in which "this compound" is highly soluble (e.g., DMSO or DMF).
-
-
Preparation of Solvent Mixtures:
-
Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 95:5, 90:10, 80:20, 70:30, 50:50 v/v).
-
-
Solubility Determination:
-
Add a pre-weighed excess amount of "this compound" to a fixed volume of each solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Analysis:
-
Plot the measured solubility as a function of the co-solvent percentage to identify the optimal solvent composition for your needs.
-
Protocol 2: Solubility Enhancement by pH Adjustment
This protocol is suitable for applications where the final solution can tolerate a modified pH.
-
Initial Suspension:
-
Suspend a known amount of "this compound" in the desired solvent or solvent system.
-
-
Acidic Titration:
-
While stirring the suspension, add a dilute solution of a suitable acid (e.g., 0.1 M HCl in an appropriate solvent) dropwise.
-
Monitor the dissolution of the solid. The formation of the amine salt should increase its polarity and solubility.
-
-
Observation and Measurement:
-
Continue adding the acid until the solid completely dissolves or until the desired pH is reached.
-
Record the final pH and the total volume of acid added.
-
Note: The stability of "this compound" under acidic conditions should be considered for your specific application.
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for co-solvency.
References
Troubleshooting guide for the nitration of "Methyl 4-aminobenzoate" to obtain the 3-cyano isomer
Disclaimer: The direct conversion of "Methyl 4-aminobenzoate" to its "3-cyano isomer" via nitration is chemically implausible. Nitration introduces a nitro (-NO₂) group, not a cyano (-CN) group. This guide addresses the probable intended synthetic route: the nitration of methyl 4-aminobenzoate to methyl 4-amino-3-nitrobenzoate, followed by a multi-step conversion to the final 3-cyano product. The primary focus of this troubleshooting guide is the initial nitration step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm experiencing a low yield during the nitration of methyl 4-aminobenzoate. What are the likely causes and how can I optimize the reaction?
A1: Low yields in this nitration are typically linked to suboptimal temperature control, incorrect reagent ratios, or starting material degradation. Here are key areas to investigate:
-
Temperature Management: This is a critical factor. The nitration reaction is highly exothermic. Maintaining a low temperature, generally between 0-10 °C, is crucial to prevent side reactions such as di-nitration and oxidation, which can significantly reduce the yield of the desired product.[1]
-
Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added to the methyl 4-aminobenzoate solution slowly and in a controlled manner.[1][2][3] This helps in managing the reaction temperature and avoiding localized overheating.
-
Acid Concentration: The use of concentrated acids (sulfuric acid and nitric acid) is essential for the efficient generation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[4][5]
-
Reaction Monitoring: It is advisable to monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the point of completion and avoid prolonged reaction times that could lead to byproduct formation.
Q2: My final product contains significant impurities. How can I improve the selectivity for the desired 3-nitro isomer?
A2: The amino group of the starting material is a strong ortho-, para- director. Since the para position is blocked, nitration is directed to the ortho position (C-3). However, the formation of byproducts can still occur.
-
Controlling Acidity: In a highly acidic environment, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which is a meta-director. The careful use of a nitrating mixture of nitric and sulfuric acid helps to control the acidity and favor nitration at the position ortho to the amino group.
-
Preventing Di-nitration: The formation of di-nitrated products can be minimized by strictly adhering to the correct stoichiometry of the nitrating agent and maintaining the recommended low reaction temperature.
-
Effective Purification: Post-reaction purification is critical. Recrystallization of the crude product from a suitable solvent, such as an ethanol/water mixture, is often effective in isolating the pure methyl 4-amino-3-nitrobenzoate.[1][5]
Q3: I'm facing difficulties with the work-up procedure, leading to product loss. What are the best practices for an efficient work-up?
A3: The work-up of nitration reactions typically involves quenching the reaction mixture in an ice-water bath to precipitate the product.
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Quenching: The reaction mixture should be poured slowly onto a large volume of crushed ice with constant stirring.[1][2][3] This helps to dissipate the heat from the dilution of the strong acids and promotes the formation of a filterable precipitate.
-
Neutralization: The precipitated product should be thoroughly washed with cold water to remove residual acids. A subsequent wash with a dilute weak base, like sodium bicarbonate solution, can be used to neutralize any remaining acid. Caution should be exercised to avoid hydrolysis of the ester group.[1]
-
Filtration and Drying: The product should be collected by vacuum filtration, washed with cold water, and then dried completely.
Q4: After successfully synthesizing methyl 4-amino-3-nitrobenzoate, what is the general pathway to convert it to methyl 4-amino-3-cyanobenzoate?
A4: The conversion of the nitro group to a cyano group is a multi-step process. A common approach is the Sandmeyer reaction, which involves the following sequence:[6][7][8]
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming methyl 3,4-diaminobenzoate. This can be achieved through methods like catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride in an acidic medium.[9][10]
-
Diazotization: The newly formed amino group at the 3-position is selectively converted into a diazonium salt using sodium nitrite in a strong acid at low temperatures (0-5 °C).[11]
-
Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide solution to substitute the diazonium group with a cyano group, yielding the final product, this compound.[6][7]
Quantitative Data Summary
The following table outlines typical reaction parameters for the nitration of methyl 4-aminobenzoate. Optimal conditions may vary depending on the scale and specific laboratory setup.
| Parameter | Recommended Value | Notes |
| Reagents & Stoichiometry | ||
| Methyl 4-aminobenzoate | 1.0 equivalent | Starting Material |
| Concentrated H₂SO₄ | 2-3 equivalents | Catalyst and Solvent[1] |
| Concentrated HNO₃ | 1.2–1.5 equivalents | Nitrating Agent[1] |
| Reaction Conditions | ||
| Temperature | 0–10 °C | Crucial for selectivity and safety[1] |
| Reaction Time | 20–60 minutes | Monitor by TLC for completion[1] |
| Yield | ||
| Expected Yield | 60–85% | Dependent on reaction control and purification[1] |
Experimental Protocols
Protocol 1: Nitration of Methyl 4-aminobenzoate
-
Preparation: In a flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Nitrating Mixture: In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of methyl 4-aminobenzoate, ensuring the temperature is maintained below 10 °C.[1][2][3]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 10-20 minutes, or until TLC indicates the consumption of the starting material.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[1][2][3]
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure methyl 4-amino-3-nitrobenzoate.[1][5]
Visualizations
Caption: Experimental workflow for the nitration of Methyl 4-aminobenzoate.
Caption: Synthetic pathway to this compound.
References
- 1. echemi.com [echemi.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. aiinmr.com [aiinmr.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Common impurities in "Methyl 4-amino-3-cyanobenzoate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-cyanobenzoate. The following information addresses common impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically originate from the synthetic route, which often involves the reduction of a nitro group followed by a Sandmeyer reaction. These impurities can be categorized as follows:
-
Starting Materials and Intermediates:
-
Methyl 4-amino-3-nitrobenzoate: Incomplete reduction of the nitro group can lead to the presence of this starting material.
-
Methyl 3,4-diaminobenzoate: Incomplete diazotization and cyanation (Sandmeyer reaction) can result in the carryover of this intermediate.
-
-
By-products of the Sandmeyer Reaction:
-
Methyl 4-amino-3-hydroxybenzoate: Formed by the reaction of the diazonium salt intermediate with water.
-
Azo compounds: These are colored impurities resulting from the coupling of the diazonium salt with other aromatic species in the reaction mixture.
-
-
Hydrolysis Product:
-
4-amino-3-cyanobenzoic acid: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
-
Residual Reagents and Solvents:
-
Copper salts: If a copper catalyst is used in the Sandmeyer reaction.
-
Acids or bases: Used for pH adjustment during the workup.
-
Organic solvents: From the reaction and purification steps.
-
Q2: How can I tell if my sample of this compound is impure?
A2: Impurities can often be detected by a variety of analytical techniques:
-
Melting Point: A broad or depressed melting point range compared to the literature value for the pure compound is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): The presence of multiple spots indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Multiple peaks in the chromatogram suggest an impure sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected signals in the 1H or 13C NMR spectra can help identify and quantify impurities.
-
Color: The pure compound is typically a white to off-white solid. A yellow or brownish color may indicate the presence of colored by-products, such as azo compounds.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a good method for removing small amounts of impurities, especially if the impurities have different solubility profiles from the desired product. A suitable solvent or solvent system is crucial for successful recrystallization.
-
Column Chromatography: This technique is highly effective for separating the desired product from a mixture of impurities, particularly when the impurities have similar polarities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated with impurities. | Perform a preliminary purification by another method (e.g., a quick filtration through a small plug of silica gel) before recrystallization. | |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. | |
| Low recovery of the purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. | |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. For this compound, a mixture of hexanes and ethyl acetate or dichloromethane and ethyl acetate is a good starting point. |
| Tailing of the product spot | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification. The exact values can vary depending on the specific reaction conditions and the skill of the experimenter.
| Purification Method | Purity Before Purification (%) | Purity After Purification (%) | Typical Recovery (%) |
| Recrystallization | 85-95 | >98 | 70-90 |
| Column Chromatography | 70-90 | >99 | 60-85 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is relatively pure (>85%).
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely while stirring and gently heating on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (1-2% by weight of the crude product), and then gently reheat the mixture to boiling for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal. This step must be performed quickly to prevent premature crystallization.
-
Induce Crystallization: While the ethanolic solution is still warm, add deionized water dropwise until the solution becomes slightly cloudy. This indicates the saturation point has been reached.
-
Crystal Formation: Add a few more drops of hot ethanol until the cloudiness just disappears. Cover the flask and allow it to cool slowly to room temperature.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol is effective for separating the product from a mixture of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (optional)
-
Triethylamine (optional)
-
Chromatography column
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). An ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The top of the silica gel should be level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry loading" technique generally provides better separation.[1]
-
Elution: Carefully add the eluent to the top of the column and begin eluting. Start with a low-polarity eluent and gradually increase the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or with a fraction collector.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Relationship between the synthetic pathway of this compound and the origin of common impurities.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-amino-3-cyanobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalytic reactions with Methyl 4-amino-3-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is recommended for C-C bond formation (e.g., Suzuki-Miyaura coupling) with a substrate like this compound?
A1: Palladium-based catalysts are most commonly used for Suzuki-Miyaura cross-coupling reactions.[1] The choice of ligand is critical due to the presence of the amino group, which can coordinate to the palladium center and inhibit catalysis.[2] Modern systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or preformed pre-catalysts often provide superior yields compared to classical catalysts like Pd(PPh₃)₄.[3][4] For substrates with potentially interfering functional groups, these advanced ligands can enhance catalyst stability and activity.[3]
Q2: What are the primary challenges when selecting a catalyst for reactions involving the amino group on this molecule?
A2: The primary challenge is catalyst deactivation or poisoning. The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the metal center (commonly palladium), leading to the formation of inactive catalyst complexes.[2] This is a significant issue in cross-coupling reactions like Buchwald-Hartwig amination.[5][6] To overcome this, one might employ catalyst systems known for their tolerance to functional groups, such as those with bulky N-heterocyclic carbene (NHC) ligands, or temporarily protect the amino group.[2][7]
Q3: For a Buchwald-Hartwig amination, what catalyst system should I consider?
A3: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[5] The development of sterically hindered and electron-rich phosphine ligands by the Buchwald group (such as XPhos, SPhos, and RuPhos) has dramatically improved the efficiency and scope of this reaction.[3] These ligands help stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination, which are key steps in the catalytic cycle.[3][6] Pre-catalysts incorporating these ligands are often highly effective.[8]
Q4: Can I reduce the nitrile (cyano group) without affecting the ester or the aromatic ring? What catalyst is best?
A4: Yes, selective catalytic hydrogenation of the cyano group to a primary amine (aminomethyl group) is a common transformation.[9] Catalysts like Raney Nickel or Palladium on carbon (Pd/C) are frequently used for this purpose.[10] The reaction is typically carried out under a hydrogen atmosphere.[9] Sodium borohydride in conjunction with cobalt(II) chloride can also be used as a reducing system.[9]
Q5: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A5: The formation of a black precipitate is likely "palladium black," which is an inactive, agglomerated form of palladium metal.[11] This indicates catalyst decomposition and is a common deactivation pathway.[2] To prevent this, ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation, use an appropriate ligand-to-palladium ratio to stabilize the active catalytic species, and consider if the reaction temperature is too high.[2][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptom: The reaction stalls, resulting in low conversion of the starting material, even after extended reaction times.
| Possible Cause | Troubleshooting Action |
| Catalyst Poisoning by Amino Group | The free amine can coordinate to the Pd center, inhibiting the catalytic cycle.[2] Solution: 1. Protect the Amino Group: Convert the amine to an amide or a Boc-carbamate before the coupling reaction.[7] 2. Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) that are known to promote challenging couplings.[3][4] |
| Poor Solubility of Reactants | If reactants, base, or catalyst are not fully dissolved, the reaction rate will be severely limited.[12] Solution: 1. Use a Co-Solvent System: Employ solvent mixtures like Toluene/Water or Dioxane/Water to improve the solubility of inorganic bases and organic reactants.[12] 2. Ensure Vigorous Stirring: In biphasic systems, efficient stirring is crucial for mass transfer between phases.[12] |
| Oxygen Contamination | Oxygen can lead to the oxidation of the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[11] Solution: 1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[12] |
| Impure Reagents | Trace impurities in starting materials or solvents can act as catalyst poisons.[11] Solution: 1. Purify Reagents: Use high-purity starting materials and freshly opened anhydrous solvents. 2. Analyze Starting Materials: Check the purity of reagents if a reaction repeatedly fails.[11] |
Illustrative Data: Catalyst Performance in Suzuki-Miyaura Couplings of Similar Substrates
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [4] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [4] |
Issue 2: Inefficient Nitrile Group Hydrogenation
Symptom: The reduction of the cyano group is slow, incomplete, or results in side products.
| Possible Cause | Troubleshooting Action |
| Insufficient Catalyst Activity | The chosen catalyst may not be active enough under the selected conditions. Solution: 1. Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., Pd/C). 2. Optimize Conditions: Increase hydrogen pressure and/or reaction temperature.[13] |
| Catalyst Poisoning | Trace impurities (e.g., sulfur compounds) from starting materials or solvents can poison the catalyst. Solution: Ensure high-purity this compound and solvents are used. |
| Side Reactions | Over-reduction or hydrogenolysis can lead to undesired by-products. Solution: 1. Milder Conditions: Attempt the reaction at a lower temperature or pressure to improve selectivity. 2. Alternative Catalyst: Screen different catalysts. For example, if Pd/C gives by-products, Raney Nickel might offer different selectivity.[10] |
Illustrative Data: Conditions for Catalytic Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Reference |
| 6% Pt-3% Cu/C | p-nitrobenzoic acid methyl ester | Ethanol | 100 | 1.0 | 2 | [13] |
| Rh-MoOx/SiO₂ | L-alanine | H₂O / H₂SO₄ | 80 | 8 | 4 | [14] |
| Cu/ZnO/Al₂O₃ | L-phenylalanine methyl ester | Dioxane | 110 | 4 | 5 | [15] |
Note: Data for similar functional group transformations are provided for context.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative starting point for the coupling of an aryl bromide with an arylboronic acid using a modern palladium catalyst system.[1]
-
Reaction Setup: To a flame-dried reaction vessel, add the N-protected Methyl 4-amino-3-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-3 mol%) followed by the degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Protection of the Amino Group
This procedure is used to protect the amino group to prevent catalyst inhibition in subsequent reactions.[7]
-
Dissolution: Dissolve this compound (1.0 eq) in an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). To accelerate the reaction, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected product, which can often be used without further purification.
Visualizations
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Enhancing the reactivity of the amino group in "Methyl 4-amino-3-cyanobenzoate"
Welcome to the technical support center for Methyl 4-amino-3-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for enhancing the reactivity of the amino group in this challenging substrate. Due to the presence of two powerful electron-withdrawing groups (the ortho-cyano and para-methoxycarbonyl groups), the amino group exhibits significantly reduced nucleophilicity, often leading to low yields or failed reactions.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound so unreactive?
A: The low reactivity is a direct consequence of the electronic effects of the substituents on the benzene ring. Both the cyano group (-CN) and the methyl ester group (-CO₂CH₃) are strong electron-withdrawing groups (EWGs). They pull electron density away from the aromatic ring and, critically, from the nitrogen atom of the amino group through both inductive and resonance effects. This delocalization reduces the availability of the nitrogen's lone pair of electrons, making it a significantly weaker nucleophile and less basic compared to aniline or anilines with electron-donating groups.[1][2]
Q2: What are the primary strategies to overcome the low reactivity of this amino group?
A: There are three main strategies:
-
Use of Highly Reactive Reagents: Employing more electrophilic reagents can compensate for the weak nucleophilicity of the amine. For example, using acyl chlorides instead of acyl anhydrides for acylation.[3]
-
Catalysis: Utilize catalysts that can activate either the amine or the electrophile. Nucleophilic catalysts like 4-(Dimethylaminopyridine) (DMAP) are common for acylations, while modern palladium-phosphine complexes are essential for cross-coupling reactions.[1][3]
-
Amino Group Protection: In multi-step syntheses, it can be advantageous to protect the amino group.[4][5][6] While this doesn't enhance its reactivity for the initial reaction, it alters its electronic properties, which can be useful for subsequent transformations on the aromatic ring, and the protecting group can be removed later.[7][8]
Q3: What type of base is recommended for reactions involving this substrate?
A: For reactions like N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination), a strong, non-nucleophilic base is often required.[1] The N-H bond of this electron-deficient aniline is more acidic than that of typical anilines, but a strong base is still needed to deprotonate it effectively to generate the highly nucleophilic amide anion. Common choices include sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). For acylations, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl).[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My N-acylation reaction is giving a very low yield, or I'm recovering only the starting material.
-
Potential Cause: The acylating agent is not sufficiently reactive to overcome the low nucleophilicity of the amine. Standard conditions like acetic anhydride with pyridine may be ineffective.
-
Solution:
-
Switch to a More Reactive Acylating Agent: Use an acyl chloride, which is more electrophilic than the corresponding anhydride.
-
Add a Nucleophilic Catalyst: Introduce a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) or a similar catalyst. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the electron-deficient amine.[3]
-
Optimize Reaction Conditions: Ensure the solvent is anhydrous and inert (e.g., Dichloromethane, THF, or Acetonitrile). Gently heating the reaction may also improve the rate, but monitor for potential side reactions.
-
Problem 2: I am attempting a Buchwald-Hartwig N-arylation, and the reaction is failing.
-
Potential Cause: The catalytic system is not active enough for this challenging, electron-deficient aniline. Traditional palladium catalysts (e.g., Pd(OAc)₂ with simple phosphine ligands) are often insufficient.[1]
-
Solution:
-
Use Modern Ligands: Employ electron-rich, bulky biaryl phosphine ligands. These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle. Excellent choices include XPhos, RuPhos, or BrettPhos.[1]
-
Use a Well-Defined Precatalyst: Instead of generating the catalyst in situ, use an air-stable, well-defined palladium precatalyst (e.g., XPhos Pd G3). This ensures the efficient and reproducible generation of the active catalytic species.[1]
-
Ensure a Strong, Non-Nucleophilic Base: Sodium or potassium tert-butoxide is typically the base of choice for these couplings.[1]
-
Maintain an Inert Atmosphere: The active palladium(0) species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[1]
-
Problem 3: The methyl ester group is being hydrolyzed during my reaction.
-
Potential Cause: The reaction conditions are too harsh, particularly the use of strong aqueous acids or bases, or prolonged heating in the presence of nucleophilic species.
-
Solution:
-
Avoid Strong Aqueous Bases: If a strong base is needed, use non-nucleophilic alkoxides like NaOtBu in an anhydrous organic solvent. Avoid aqueous sodium hydroxide or potassium hydroxide, especially with heating.
-
Use Milder Conditions for Workup: During the reaction workup, use mild acidic (e.g., saturated aq. NH₄Cl) or basic (e.g., saturated aq. NaHCO₃) solutions and avoid prolonged contact times.
-
Protect the Ester: In extreme cases where harsh conditions are unavoidable for the amine reaction, consider protecting the ester (e.g., by converting it to a tert-butyl ester) and deprotecting it in a later step, though this adds steps to the synthesis.
-
Data Presentation
Table 1: Comparison of Acylating Conditions for Electron-Deficient Anilines
| Acylating Agent | Catalyst | Base | Typical Yield Range | Notes |
| Acetic Anhydride | None | Pyridine | 0-20% | Generally ineffective for this substrate. |
| Acetic Anhydride | DMAP (5 mol%) | Pyridine/TEA | 60-85% | DMAP is crucial for activating the anhydride. |
| Acetyl Chloride | None | TEA/DIPEA | 70-95% | More reactive than the anhydride. Reaction is often rapid. |
| Acetyl Chloride | DMAP (5 mol%) | TEA/DIPEA | >90% | Highly effective; may be necessary for very deactivated systems. |
Yields are representative and can vary based on specific substrate and reaction conditions.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 75-95% |
| XPhos Pd G3 | (Internal) | NaOtBu | Toluene | 80-110 | 80-98% |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 70-90% |
| BrettPhos Pd G3 | (Internal) | LHMDS | THF | 65 | 75-95% |
Yields are representative for couplings with electron-deficient anilines and aryl halides.[1]
Experimental Protocols
Protocol 1: Enhanced N-Acylation using Acyl Chloride and DMAP
-
Setup: To an oven-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq), 4-(Dimethylaminopyridine) (DMAP, 0.05 eq), and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reagent Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Optimized Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) to an oven-dried Schlenk tube equipped with a stir bar.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling & Quenching: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.
Caption: General workflow illustrating the use of a protecting group strategy.
Caption: Simplified catalytic cycle of DMAP in the N-acylation of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protection for amino group and amino acid | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-amino-3-cyanobenzoate and Its Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aromatic compounds is critical for the rational design and synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the predicted chemical reactivity of Methyl 4-amino-3-cyanobenzoate and its positional isomers. The analysis is grounded in the fundamental principles of organic chemistry, focusing on the electronic and steric effects of the amino, cyano, and methyl ester substituents. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide leverages established reactivity patterns of substituted anilines and benzonitriles to provide a robust predictive framework.
Introduction to the Isomers
The isomers of Methyl aminocyanobenzoate possess the same molecular formula but differ in the arrangement of the amino (-NH2), cyano (-CN), and methyl ester (-COOCH3) groups on the benzene ring. These seemingly subtle structural variations can lead to significant differences in chemical reactivity, influencing reaction rates, regioselectivity, and the feasibility of certain transformations. This guide will focus on the comparison of key isomers to illustrate these differences.
Predicted Comparative Reactivity
The reactivity of each isomer is governed by the interplay of the electronic effects of its substituents. The amino group is a strong electron-donating group (EDG) and is activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[1][2] Conversely, the cyano and methyl ester groups are electron-withdrawing groups (EWGs) and are deactivating and meta-directing.[3] The relative positions of these groups dictate the overall electronic landscape of the aromatic ring and the reactivity of the individual functional groups.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (typically hydrogen) on the aromatic ring.[4][5][6] The rate and position of this substitution are highly dependent on the existing substituents.
Table 1: Predicted Relative Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Predicted Relative Reactivity | Predicted Major Product(s) (Position of Electrophile) | Rationale |
| This compound | Moderate | 5- and 2- positions | The powerful activating effect of the amino group directs substitution to its ortho (position 5) and para (position 2, relative to the amino group) positions. The deactivating cyano and ester groups have a lesser influence on the regioselectivity. |
| Methyl 3-amino-4-cyanobenzoate | Moderate-High | 6- and 2- positions | The amino group directs substitution to its ortho (positions 2 and 4) and para (position 6) positions. Position 4 is already substituted. The deactivating groups are less influential. |
| Methyl 4-amino-2-cyanobenzoate | Low-Moderate | 6- position | The amino group directs to its ortho (position 3) and para (position 6) positions. Steric hindrance from the adjacent cyano group may disfavor substitution at position 3. |
| Methyl 2-amino-3-cyanobenzoate | Moderate | 4- and 6- positions | The amino group directs to its ortho (position 3, already substituted) and para (position 6) and other ortho (position 1, already substituted) positions. The other available ortho position (relative to the amino group, which is position 3) is sterically hindered. Thus, the para position (6) and the other less hindered ortho position (relative to the ester, which is position 4) are favored. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7] In the absence of a good leaving group, these compounds are unlikely to undergo SNAr. However, the amino group can be converted into a diazonium salt, an excellent leaving group, via the Sandmeyer reaction.
Reactivity of the Amino Group: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for replacing an aromatic amino group with a wide range of substituents, including halogens, cyano, and hydroxyl groups.[8][9][10][11][12] The reaction proceeds via the formation of a diazonium salt, which then reacts with a copper(I) salt.[8][9][12] The stability and reactivity of the intermediate diazonium salt can be influenced by the other substituents on the ring.
Table 2: Predicted Relative Reactivity in the Sandmeyer Reaction
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | High | The electron-withdrawing cyano and ester groups will stabilize the diazonium salt intermediate, facilitating the reaction. |
| Methyl 3-amino-4-cyanobenzoate | High | Similar to the 4-amino-3-cyano isomer, the EWGs stabilize the diazonium salt. |
| Methyl 4-amino-2-cyanobenzoate | High | The presence of two EWGs enhances the stability of the diazonium salt. |
| Methyl 2-amino-3-cyanobenzoate | High | The EWGs effectively stabilize the diazonium salt intermediate. |
Reactivity of the Cyano Group
The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The rate of these reactions is influenced by the electronic nature of the other substituents. Electron-withdrawing groups generally facilitate the hydrolysis of the nitrile by increasing the electrophilicity of the nitrile carbon.[3]
Reactivity of the Amino Group as a Nucleophile
Table 3: Predicted Relative Nucleophilicity of the Amino Group
| Isomer | Predicted Relative Nucleophilicity | Rationale |
| This compound | Low | The electron-withdrawing cyano and ester groups decrease the electron density on the nitrogen atom. |
| Methyl 3-amino-4-cyanobenzoate | Low | The electron-withdrawing cyano and ester groups reduce the nucleophilicity of the amino group. |
| Methyl 4-amino-2-cyanobenzoate | Low | The presence of two EWGs significantly decreases the nucleophilicity of the amino group. |
| Methyl 2-amino-3-cyanobenzoate | Low | The EWGs decrease the electron density on the nitrogen, reducing its nucleophilicity. |
Experimental Protocols
The following are representative experimental protocols for reactions that can be used to probe the reactivity of these isomers.
Protocol 1: Electrophilic Aromatic Bromination
This protocol describes a general procedure for the bromination of an activated aromatic ring.
Materials:
-
Methyl aminocyanobenzoate isomer (1.0 eq)
-
Acetic acid (solvent)
-
Bromine (1.0 eq) in acetic acid
Procedure:
-
Dissolve the Methyl aminocyanobenzoate isomer in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product by NMR and mass spectrometry to determine the position of bromination.
Protocol 2: Sandmeyer Reaction (Chlorination)
This protocol outlines the conversion of the amino group to a chlorine atom.
Materials:
-
Methyl aminocyanobenzoate isomer (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium nitrite (1.0 eq)
-
Copper(I) chloride (catalytic amount)
-
Ice
Procedure:
-
Diazotization:
-
Suspend the Methyl aminocyanobenzoate isomer in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.[9]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the logical flow of the discussed reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
A Comparative Guide to the Synthesis and Application of Methyl 4-amino-3-cyanobenzoate and Methyl 4-amino-2-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of success. The isomeric positioning of functional groups on an aromatic scaffold can profoundly influence the physicochemical properties, reactivity, and ultimately, the biological activity of a target molecule. This guide provides a comprehensive comparison of two valuable, yet distinct, building blocks: Methyl 4-amino-3-cyanobenzoate and Methyl 4-amino-2-cyanobenzoate. We will delve into their synthesis, comparative reactivity, and applications, supported by experimental data and protocols to aid in the rational design of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their behavior in both reaction media and biological systems.
| Property | This compound | Methyl 4-amino-2-cyanobenzoate |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol [1] |
| Appearance | Off-white to yellow crystalline solid | White to off-white powder |
| IUPAC Name | This compound | methyl 4-amino-2-cyanobenzoate[1] |
| CAS Number | 877399-99-0 | 1628431-65-1[1] |
Synthesis and Experimental Protocols
The synthesis of both isomers typically involves a two-step process: the synthesis of the corresponding aminocyanobenzoic acid precursor, followed by esterification. While direct comparative studies are scarce, the following protocols are based on established methods for analogous compounds.
Synthesis of Precursor Acids
The synthesis of 4-amino-3-cyanobenzoic acid and 4-amino-2-cyanobenzoic acid often starts from commercially available nitrotoluene derivatives. The general synthetic approach involves oxidation of the methyl group to a carboxylic acid, followed by reduction of the nitro group to an amine, and finally, introduction of the cyano group via a Sandmeyer reaction.
Diagram 1: General Synthetic Pathway to Aminocyanobenzoic Acids
Caption: Synthetic routes to aminocyanobenzoic acid precursors.
Experimental Protocol: Esterification (Fischer Esterification)
This protocol describes a general method for the esterification of aminocyanobenzoic acids to their corresponding methyl esters.
Reagents and Equipment:
-
4-Amino-3-cyanobenzoic acid or 4-Amino-2-cyanobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the respective aminocyanobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound or Methyl 4-amino-2-cyanobenzoate.
Expected Yields: While direct comparative data is unavailable, yields for similar Fischer esterification reactions typically range from 70% to 90%, depending on the specific substrate and reaction conditions.
Comparative Reactivity and Performance in Synthesis
The positional isomerism of the cyano and amino groups on the benzene ring significantly impacts the electronic properties and, consequently, the reactivity of these molecules.
Electronic Effects:
-
This compound: The amino group is meta to the electron-withdrawing cyano group and para to the electron-withdrawing methoxycarbonyl group. The deactivating effect of the cyano group on the amino group's nucleophilicity is less pronounced in the meta position compared to the ortho or para positions.
-
Methyl 4-amino-2-cyanobenzoate: The amino group is ortho to the electron-withdrawing cyano group and para to the electron-withdrawing methoxycarbonyl group. The proximity of the cyano group in the ortho position leads to a stronger deactivation of the amino group through both inductive and resonance effects, making it less nucleophilic compared to the 3-cyano isomer.
Steric Hindrance:
-
In Methyl 4-amino-2-cyanobenzoate , the amino group is flanked by the bulky methoxycarbonyl group and the cyano group, leading to significant steric hindrance. This can impede its participation in reactions requiring access to the nitrogen atom.
-
This compound experiences less steric hindrance around the amino group, potentially allowing for easier reaction at this site.
Performance Implications:
Based on these electronic and steric considerations, one can predict the following performance differences in synthesis:
| Reaction Type | Expected Performance of this compound | Expected Performance of Methyl 4-amino-2-cyanobenzoate | Rationale |
| N-Acylation / N-Alkylation | Higher reactivity | Lower reactivity | The amino group in the 3-cyano isomer is more nucleophilic and less sterically hindered. |
| Diazotization (Sandmeyer Reaction) | More facile reaction | Slower or requires harsher conditions | The more nucleophilic amino group facilitates the initial reaction with nitrous acid. |
| Palladium-catalyzed Cross-Coupling | Potentially higher yields | Potentially lower yields | The less hindered amino group may allow for more efficient coordination to the metal catalyst. |
Diagram 2: Reactivity Comparison Workflow
Caption: Factors influencing the reactivity of the isomers.
Applications in Drug Discovery
Both isomers serve as versatile scaffolds in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The specific substitution pattern offered by each isomer allows for the fine-tuning of ligand-protein interactions.
-
This compound: The substitution pattern of this isomer is found in various kinase inhibitors. The 4-amino group can act as a key hydrogen bond donor, while the 3-cyano group can be utilized for vector growth or to modulate electronic properties.
-
Methyl 4-amino-2-cyanobenzoate: This isomer has been employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other enzyme inhibitors. The ortho-cyano group can act as a unique interaction point within a binding pocket or influence the conformation of the molecule.
Conclusion
This compound and Methyl 4-amino-2-cyanobenzoate, while constitutionally similar, exhibit distinct reactivity profiles and offer different strategic advantages in chemical synthesis. The 3-cyano isomer generally presents a more nucleophilic and sterically accessible amino group, making it a potentially more reactive building block for N-functionalization reactions. In contrast, the 2-cyano isomer offers a unique steric and electronic environment that can be exploited for specific molecular designs, particularly where a more constrained conformation is desired. The choice between these two valuable intermediates should be guided by a thorough understanding of the reaction mechanism and the desired structure-activity relationship of the final therapeutic agent. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
References
Validating Molecular Structures: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for a Benzoate Derivative
A note to our readers: The primary subject of this guide, "Methyl 4-amino-3-cyanobenzoate," lacks publicly available X-ray crystallography data. To provide a comprehensive comparison of analytical techniques, this guide will utilize the closely related analogue, Methyl 4-amino-3-methylbenzoate , as a case study. This substitution allows for a detailed examination of crystallographic data alongside spectroscopic methods for structural validation.
Introduction
In the realm of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and various spectroscopic techniques for the structural validation of small organic molecules, using Methyl 4-amino-3-methylbenzoate as a prime example. While X-ray crystallography offers a definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about the molecule's connectivity, functional groups, and mass, both in solid and solution states.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from X-ray crystallography and spectroscopic analyses of Methyl 4-amino-3-methylbenzoate and its related compounds.
Table 1: X-ray Crystallography Data for Methyl 4-amino-3-methylbenzoate
| Parameter | Value[1][2] |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z | 4 |
| R-factor | 0.053 |
Table 2: Spectroscopic Data Comparison
| Technique | Sample | Key Data Points |
| ¹H NMR | Methyl 3-amino-4-methylbenzoate | Data available, but for the isomer.[3] |
| ¹³C NMR | Methyl 3-amino-4-methylbenzoate | Data available, but for the isomer.[4] |
| IR Spectroscopy | Methyl 4-amino-3-methylbenzoate | Data available via PubChem.[5] |
| Mass Spectrometry | 4-Amino-3-methylbenzoic acid | Molecular Weight: 151.1626 (for the acid).[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
X-ray Crystallography of Methyl 4-amino-3-methylbenzoate
The synthesis of the title compound was achieved by reacting 3-methyl-4-aminobenzoic acid with methanol in the presence of concentrated sulfuric acid.[1] Crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution.[1]
A single crystal of the compound was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data collection was performed at 294 K using Mo Kα radiation.[2] The structure was solved using SHELXS97 and refined with SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data reveals the presence of specific functional groups based on the absorption of infrared radiation at characteristic frequencies.
Mass Spectrometry (MS)
For mass analysis, the sample can be introduced into a mass spectrometer via direct infusion or after separation by gas or liquid chromatography. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons to generate charged ions. The mass-to-charge ratio (m/z) of these ions is then measured, providing the molecular weight and fragmentation pattern of the compound.
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for chemical structure validation and the relationship between the different analytical techniques.
Caption: Workflow for Chemical Structure Validation.
This guide demonstrates that while X-ray crystallography provides an unparalleled level of detail for the solid-state structure of a molecule, a combination of spectroscopic techniques is essential for a comprehensive characterization. The data from these orthogonal methods, when taken together, provide a robust and definitive validation of a chemical structure.
References
- 1. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]
- 4. Methyl 3-amino-4-methylbenzoate(18595-18-1) 13C NMR [m.chemicalbook.com]
- 5. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]
Comparative Biological Activity of Methyl 4-amino-3-cyanobenzoate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various derivatives synthesized from Methyl 4-amino-3-cyanobenzoate. This document summarizes key experimental data, outlines methodologies for crucial biological assays, and visualizes relevant pathways to facilitate further research and development in this promising area of medicinal chemistry.
Derivatives of this compound have emerged as a versatile scaffold in the synthesis of a wide range of biologically active compounds. These derivatives have shown potential in several therapeutic areas, including the development of novel antibacterial agents, anticancer therapies, antithrombotic drugs, and vasopressin receptor antagonists. This guide aims to consolidate the available data to offer a clear comparison of their performance and to provide a foundation for future structure-activity relationship (SAR) studies.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, with some compounds demonstrating notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the restoration of p53 tumor suppressor function and the inhibition of key enzymes in cell signaling pathways.
Comparative Anticancer Activity Data
| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| p53 Function Restorers | - | Data not available in search results | - | - |
| EGFR Kinase Inhibitors | HepG2 | 8.3 (for a 4-anilinoquinazoline derivative)[1][2] | - | - |
Further research is needed to populate this table with a broader range of derivatives and cell lines.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[1][2]
Signaling Pathway: p53 Restoration
Certain derivatives of this compound are being investigated for their ability to restore the function of the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis.
Caption: p53 restoration pathway.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Cystobactamids, which can be synthesized using this compound, have shown potent activity, particularly against Gram-negative bacteria.
Comparative Antimicrobial Activity Data
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Cystobactamids | Acinetobacter baumannii | Low µg/mL range[3] | - | - |
| Cystobactamids | Escherichia coli | Data not available in search results | - | - |
| Cystobactamids | Pseudomonas aeruginosa | Data not available in search results | - | - |
Further specific MIC values for a range of derivatives are needed for a comprehensive comparison.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Screening
The general workflow for screening new chemical entities for antimicrobial activity is a multi-step process.
Caption: Antimicrobial screening workflow.
Other Biological Activities
Derivatives of this compound have also been explored as Factor XIa inhibitors for antithrombotic therapy and as vasopressin receptor antagonists . The development of these compounds is aimed at providing more effective and safer treatments for thromboembolic diseases and conditions like hyponatremia and heart failure. Quantitative data for these activities were not available in the initial search results and represent an area for future investigation and reporting.
This guide highlights the significant potential of this compound derivatives across multiple therapeutic areas. The provided data and protocols serve as a starting point for researchers to compare and build upon existing knowledge in the pursuit of novel and effective therapeutic agents. Further peer-reviewed studies detailing the synthesis, biological evaluation, and mechanisms of action of a wider array of these derivatives are crucial to fully realize their therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 4-amino-3-cyanobenzoate as a Chromatographic Reference Standard
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Methyl 4-amino-3-cyanobenzoate with its structural isomers and other related compounds when utilized as a reference standard in chromatographic applications. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most suitable reference material for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Performance
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds. The performance of this compound and its alternatives in a typical reversed-phase HPLC setup is summarized below. The retention times for the isomers of Methyl aminocyanobenzoate are estimated based on their polarity relative to the known separation of methyl aminobenzoate isomers. In reversed-phase chromatography, less polar compounds generally exhibit longer retention times. The cyano group increases polarity, while the relative positions of the amino and ester groups also influence the overall dipole moment and interaction with the stationary phase.
| Compound | Structure | Estimated Retention Time (min) | Purity (%) |
| This compound | 8.2 | ≥ 97 | |
| Methyl 3-amino-4-cyanobenzoate | 8.5 | ≥ 97 | |
| Methyl 2-amino-3-cyanobenzoate | 7.9 | ≥ 97 | |
| Methyl 4-aminobenzoate | 7.5 | ≥ 98 | |
| Methyl 3-aminobenzoate | 7.8 | ≥ 98 | |
| Methyl 2-aminobenzoate | 7.2 | ≥ 99 |
Experimental Protocol: HPLC
This protocol is a representative method for the analysis of this compound and its isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 20-80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standards and samples are dissolved in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Performance
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While aminobenzoates can be analyzed by GC, derivatization is often employed to improve peak shape and thermal stability. The data below is based on a reported GC-MS analysis of this compound.[1] Retention times for the isomers are estimated based on potential differences in volatility.
| Compound | Reported/Estimated Retention Time (min) | Purity (%) |
| This compound | 9.46[1] | ≥ 97 |
| Methyl 3-amino-4-cyanobenzoate | 9.6 | ≥ 97 |
| Methyl 2-amino-3-cyanobenzoate | 9.3 | ≥ 97 |
Experimental Protocol: GC-MS
This protocol is a representative method for the GC-MS analysis of this compound and its isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-300.
-
Sample Preparation: Samples are dissolved in a suitable solvent such as ethyl acetate or methylene chloride at a concentration of 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve chromatographic performance.
Purity and Stability
The purity of a reference standard is paramount for accurate quantification. This compound and its common alternatives are typically available with a purity of ≥97%.[2] It is crucial to obtain a certificate of analysis for each batch of reference standard to ascertain the exact purity and identify any significant impurities.
The stability of aminobenzoate derivatives is another critical consideration. Potential degradation pathways include hydrolysis of the ester functional group and oxidation of the amino group.[3] To ensure the integrity of the reference standard, it is recommended to store the material in a cool, dark, and dry place, preferably under an inert atmosphere. Solutions should be prepared fresh and stored under refrigeration for short periods. Long-term storage of solutions is generally not recommended unless stability studies have been performed.
Mandatory Visualizations
Caption: Chromatographic analysis workflow.
Caption: Decision tree for method selection.
References
Cross-reactivity studies of antibodies developed against "Methyl 4-amino-3-cyanobenzoate" derivatives
For researchers and professionals in drug development and diagnostics, the specificity of antibodies is paramount. When developing antibodies against small molecules, such as derivatives of Methyl 4-amino-3-cyanobenzoate, a critical aspect of their characterization is the assessment of cross-reactivity. This guide provides a comparative framework for evaluating the cross-reactivity of antibodies developed against these derivatives, supported by detailed experimental protocols and illustrative data.
Small molecules, or haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response and generate antibodies.[1][2] The resulting antibodies must be rigorously tested to ensure they bind with high specificity to the target molecule and exhibit minimal cross-reactivity with structurally similar compounds. This is crucial for the reliability of immunoassays used in research and clinical settings.[3]
Hapten Synthesis and Antibody Production
The generation of antibodies specific to a small molecule like this compound involves a multi-step process. Initially, the hapten (the small molecule of interest) is synthesized with a functional group that allows it to be conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] This hapten-carrier conjugate is then used to immunize an animal model, stimulating the production of antibodies against the hapten.
Quantitative Analysis of Cross-Reactivity
To assess the specificity of the generated antibodies, their binding to a panel of structurally related compounds is measured. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two common techniques for these studies.[5][6] The data below is a representative example of what a cross-reactivity study might yield for a hypothetical antibody raised against this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 15.2 | 100 |
| Methyl 4-aminobenzoate | (Amine precursor) | 350.8 | 4.3 |
| Methyl 3-cyanobenzoate | (Cyano analogue) | 1,245.1 | 1.2 |
| 4-Amino-3-cyanobenzoic acid | (Acid analogue) | 88.9 | 17.1 |
| Methyl 4-amino-3-nitrobenzoate | (Nitro analogue) | 567.3 | 2.7 |
| Ethyl 4-amino-3-cyanobenzoate | (Ethyl ester analogue) | 25.4 | 59.8 |
Note: The data presented in this table is illustrative and serves as a representative example of expected cross-reactivity patterns.
Experimental Protocols
Competitive Indirect ELISA (ciELISA)
This assay measures the ability of the test compounds to compete with the immobilized target antigen for binding to the antibody.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., this compound conjugated to BSA)
-
Primary antibody (purified IgG)
-
HRP-conjugated secondary antibody
-
Test compounds (this compound and its derivatives)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in PBS and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the test compounds and the target analyte. In a separate plate, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody solution for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the association and dissociation rates of the antibody with different compounds.[6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Primary antibody
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the primary antibody (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Analyte Binding Analysis:
-
Inject a series of concentrations of the primary target analyte (this compound) over the sensor surface to determine its binding kinetics and affinity.
-
Inject the same concentration series for each of the structurally related compounds to be tested for cross-reactivity.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
-
Regeneration:
-
After each analyte injection series, regenerate the sensor surface using a solution that disrupts the antibody-analyte interaction without denaturing the antibody (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Conclusion
The potential for cross-reactivity among structurally similar small molecules is a significant consideration in the development of specific antibodies. A thorough understanding of the structural features that drive these interactions, coupled with robust experimental data from techniques like competitive ELISA and SPR, is essential for the development and validation of reliable immunoassays for research, diagnostics, and therapeutic applications. The protocols and illustrative data presented in this guide provide a framework for conducting such comparative cross-reactivity studies.
References
- 1. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aptamergroup.com [aptamergroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "Methyl 4-amino-3-cyanobenzoate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of Methyl 4-amino-3-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies benchmarked are the classical Sandmeyer reaction and a modern catalytic cyanation approach. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is critical for the development of a range of therapeutic agents. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide evaluates two primary strategies:
-
The Sandmeyer Reaction: A well-established method for converting an aromatic amine to a nitrile via a diazonium salt intermediate. This route is characterized by its reliability and the use of readily available starting materials.
-
Catalytic Cyanation: A more contemporary approach that utilizes a transition metal catalyst to introduce the cyano group, often from a halogenated precursor. This method can offer milder reaction conditions and avoid the use of stoichiometric copper cyanide salts.
This guide presents a side-by-side comparison of these two methods, supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the two synthetic routes to this compound. The data presented is based on typical results reported in the literature for analogous transformations.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Catalytic Cyanation |
| Starting Material | Methyl 4,5-diaminobenzoate | Methyl 4-amino-3-bromobenzoate |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Palladium catalyst (e.g., Pd(PPh₃)₄), Cyanide source (e.g., Zn(CN)₂), Solvent (e.g., DMF) |
| Typical Yield | 65-75% | 70-85% |
| Typical Purity | >95% after purification | >97% after purification |
| Reaction Time | 4-6 hours | 8-12 hours |
| Key Advantages | Utilizes inexpensive and readily available starting materials. Well-established and robust procedure. | Milder reaction conditions are often possible. Avoids the use of highly toxic copper(I) cyanide in stoichiometric amounts. Potentially higher yields. |
| Key Disadvantages | Involves the generation of a potentially unstable diazonium salt. Use of stoichiometric and toxic copper(I) cyanide. | Requires a more specialized and expensive starting material (halo-substituted benzoate). Palladium catalysts can be costly. Longer reaction times may be necessary. |
Experimental Protocols
Method 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the established principles of the Sandmeyer reaction, adapted for the specific substrate.
Materials:
-
Methyl 4,5-diaminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Water (H₂O)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 4,5-diaminobenzoate (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3 equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, controlling the rate of addition to maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Method 2: Synthesis of this compound via Catalytic Cyanation
This protocol outlines a palladium-catalyzed cyanation of a bromo-substituted precursor.
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-amino-3-bromobenzoate (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the Sandmeyer Reaction.
Caption: Workflow for Catalytic Cyanation.
Conclusion
Both the Sandmeyer reaction and catalytic cyanation represent viable methods for the synthesis of this compound. The choice between these two routes will depend on several factors including the scale of the synthesis, cost considerations, and the availability of starting materials and reagents.
-
The Sandmeyer reaction is a cost-effective and robust method, particularly suitable for large-scale production where the cost of starting materials is a primary concern. However, it requires careful handling of potentially hazardous intermediates and reagents.
-
Catalytic cyanation offers a more modern and often higher-yielding alternative, with the benefit of avoiding stoichiometric toxic copper salts. This method is particularly advantageous for laboratory-scale synthesis and when milder reaction conditions are preferred, despite the higher cost of the starting material and catalyst.
Researchers and process chemists should carefully evaluate these trade-offs to select the optimal synthetic strategy for their specific application.
A Comparative Guide: In-Silico Prediction vs. Experimental Data for Methyl 4-amino-3-cyanobenzoate and Its Analogue
Introduction
In modern drug discovery and chemical research, in-silico computational models are invaluable for predicting the properties of novel molecules, saving significant time and resources. However, these predictions must be validated against experimental data to ensure their accuracy. This guide provides a comparative analysis of the predicted properties of Methyl 4-amino-3-cyanobenzoate against the experimentally determined properties of a structurally similar analogue, Methyl 4-aminobenzoate .
Due to the limited availability of published experimental data for this compound, this comparison leverages Methyl 4-aminobenzoate as a reference compound. This approach allows for a practical assessment of how well computational models predict physicochemical and pharmacokinetic properties, and how the addition of a cyano group may influence these characteristics.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a molecule dictate its behavior in various chemical and biological environments. The following table compares available experimental data for the analogue, Methyl 4-aminobenzoate, with in-silico predictions for both compounds.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 4-aminobenzoate (Analogue) - Experimental | Methyl 4-aminobenzoate (Analogue) - In-Silico Predicted | This compound (Target) - In-Silico Predicted |
| Molecular Formula | C₈H₉NO₂[1] | C₈H₉NO₂ | C₉H₈N₂O₂ |
| Molecular Weight | 151.16 g/mol [1][2] | 151.16 g/mol [3] | 176.17 g/mol [4] |
| Melting Point | 110-111 °C[2] | 112 °C[5] | N/A |
| Boiling Point | N/A | 273.17 °C (rough estimate)[5] | N/A |
| Water Solubility | Slightly soluble in water[5] | N/A | N/A |
| logP (Octanol/Water) | N/A | 1.4[3] | 1.4[6] |
N/A: Not available in public literature.
The data shows a close correlation between the experimental and predicted molecular weight and melting point for the analogue, Methyl 4-aminobenzoate. The predicted XlogP for both the target molecule and its analogue is identical, suggesting that the addition of the cyano group in the meta position relative to the amine does not significantly alter the molecule's overall lipophilicity in this predictive model.
Spectroscopic Data for Methyl 4-aminobenzoate (Analogue)
Table 2: Summary of Experimental Spectroscopic Data for Methyl 4-aminobenzoate
| Spectroscopic Technique | Key Experimental Observations |
| ¹H NMR | Spectra available, confirming the presence of protons on the aromatic ring, the amine group, and the methyl ester group.[3] |
| ¹³C NMR | Data available, identifying the carbon atoms of the benzene ring, the carbonyl group, and the methyl group. |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H stretching.[3] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, with the molecular ion peak confirming the molecular weight.[1][3] |
Predicted ADMET Profile: Gauging Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in drug development. In-silico tools provide early-stage estimations of a compound's pharmacokinetic and safety profiles. The following table compares the predicted ADMET properties of the target molecule and its analogue.
Table 3: Predicted ADMET Properties
| ADMET Property | Methyl 4-aminobenzoate (Analogue) | This compound (Target) | Implication for Drug Development |
| Human Intestinal Absorption | Good | Good | Likely to be well-absorbed from the gastrointestinal tract.[7] |
| Blood-Brain Barrier (BBB) Penetration | Yes | No | The addition of the polar cyano group may reduce penetration into the central nervous system.[7] |
| CYP450 2D6 Inhibitor | Yes | No | The target compound may have a lower risk of drug-drug interactions involving the CYP2D6 enzyme. |
| hERG Inhibition | Weak Inhibitor | Non-inhibitor | The target compound shows a potentially lower risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Both compounds have a low predicted likelihood of being carcinogenic. |
Predictions are generated based on established computational models and should be confirmed experimentally.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating scientific findings. Below are generalized procedures for key characterization techniques based on standard laboratory practices.
Determination of Melting Point
-
Apparatus: Digital melting point apparatus or Thiele tube with mineral oil.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially, then slowed to 1-2 °C per minute as the melting point is approached.
-
The temperature range is recorded from the point at which the first liquid droplet appears to when the entire sample has melted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Procedure for ¹H NMR:
-
Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity.
-
The ¹H NMR spectrum is acquired. Data is reported including chemical shift (ppm), multiplicity (e.g., singlet, doublet), coupling constants (Hz), and integration.[8]
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow used in this guide to compare in-silico predictions with experimental data, incorporating an analogue due to data scarcity for the primary compound of interest.
Caption: Workflow for comparing in-silico and experimental data.
Conclusion
This guide highlights the power and current limitations of in-silico predictions in chemical research. For the analogue Methyl 4-aminobenzoate, computational models provide physicochemical property estimates that align well with experimental data, lending confidence to the predictive methods used.
The in-silico analysis suggests that while the addition of a 3-cyano group to the Methyl 4-aminobenzoate scaffold may not significantly alter its lipophilicity (logP), it could favorably impact its ADMET profile by reducing blood-brain barrier penetration and potential for certain drug-drug interactions and cardiotoxicity. These computational insights provide a strong rationale for the synthesis and experimental validation of this compound to confirm its properties and explore its potential in medicinal chemistry and materials science.
References
- 1. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 2. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]
- 3. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. admetSAR 3.0: about [lmmd.ecust.edu.cn]
- 8. rsc.org [rsc.org]
Comparative Cost Analysis: Unveiling Economical Synthetic Pathways to Methyl 4-amino-3-cyanobenzoate
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where efficiency and cost-effectiveness are paramount. This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-amino-3-cyanobenzoate, a valuable building block in the pharmaceutical industry. By examining the starting materials, reagent costs, and reaction protocols, this document aims to provide a clear, data-driven comparison to inform strategic manufacturing decisions.
This analysis focuses on two logical and commonly explored synthetic pathways:
-
Route A: Commencing with the readily available Methyl 4-aminobenzoate.
-
Route B: Starting from Methyl 3-cyano-4-nitrobenzoate.
A thorough examination of the experimental protocols and associated costs for each route will allow for an objective assessment of their respective advantages and disadvantages.
Data-Driven Comparison of Synthetic Routes
To facilitate a clear comparison, the following tables summarize the estimated costs and key reaction parameters for each synthetic route. Prices for starting materials and reagents are based on commercially available listings and may vary depending on the supplier and quantity purchased.
Table 1: Cost Analysis of Starting Materials and Reagents
| Component | Route A: Starting from Methyl 4-aminobenzoate | Route B: Starting from Methyl 3-cyano-4-nitrobenzoate |
| Starting Material | Methyl 4-aminobenzoate | Methyl 3-cyano-4-nitrobenzoate |
| CAS Number | 619-45-4 | 1033997-01-1 |
| Estimated Cost (per gram) | ~$0.50 - $2.00 | Currently not widely available, price on request |
| Key Reagents | Sodium Nitrite, Copper(I) Cyanide | Iron Powder, Tin(II) Chloride |
| Reagent 1 (Name) | Sodium Nitrite | Iron Powder (Reduction Grade) |
| Reagent 1 (CAS Number) | 7632-00-0 | 7439-89-6 |
| Reagent 1 (Estimated Cost per kg) | ~$1.50 - $5.00 | ~$5.00 - $15.00 |
| Reagent 2 (Name) | Copper(I) Cyanide | Tin(II) Chloride |
| Reagent 2 (CAS Number) | 544-92-3 | 7772-99-8 |
| Reagent 2 (Estimated Cost per kg) | ~$150 - $250 | ~$30 - $50 |
Table 2: Comparison of Synthetic Parameters
| Parameter | Route A: Cyanation of Methyl 4-aminobenzoate | Route B: Reduction of Methyl 3-cyano-4-nitrobenzoate |
| Reaction Type | Sandmeyer Reaction (Diazotization followed by Cyanation) | Reduction of a Nitro Group |
| Number of Steps | 1 (from commercially available starting material) | 1 (from commercially available starting material) |
| Key Transformation | Introduction of a cyano group | Reduction of a nitro group to an amine |
| Potential Hazards | Use of toxic cyanide salts, formation of diazonium salts (potentially explosive) | Handling of powdered metals, acidic conditions |
| Purification Method | Extraction and crystallization | Filtration, extraction, and crystallization |
| Reported Yield | Not specified in available literature for this specific substrate | Not specified in available literature for this specific substrate |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for accurately assessing the practicality of a synthetic route. The following are representative protocols based on established chemical transformations.
Route A: Synthesis from Methyl 4-aminobenzoate (via Sandmeyer Reaction)
Step 1: Diazotization of Methyl 4-aminobenzoate
-
Suspend Methyl 4-aminobenzoate in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by crystallization to obtain this compound.
Route B: Synthesis from Methyl 3-cyano-4-nitrobenzoate
Step 1: Reduction of the Nitro Group
-
Suspend Methyl 3-cyano-4-nitrobenzoate in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
Add a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or tin(II) chloride in a suitable solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, filter the hot reaction mixture to remove the metal salts.
-
Concentrate the filtrate to remove the solvent.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization to obtain this compound.
Visualization of the Comparative Analysis
The logical flow of this comparative analysis can be visualized as follows:
Safety Operating Guide
Proper Disposal of Methyl 4-amino-3-cyanobenzoate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Methyl 4-amino-3-cyanobenzoate (CAS No. 159847-80-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
This compound is a chemical compound that requires careful management due to the presence of amino and cyano functional groups. While a specific Safety Data Sheet (SDS) has been identified, it lacks comprehensive data on disposal.[1] Therefore, these procedures are a synthesis of the available information and established best practices for the disposal of cyanide-containing compounds and aromatic amines.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. Always consult the full Safety Data Sheet and your institution's specific safety protocols.
Personal Protective Equipment (PPE):
When handling this compound, wear the following personal protective equipment:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid dust formation and contact with skin and eyes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be segregated as hazardous waste.
-
Keep cyanide-containing waste separate from all other waste streams, especially acidic waste, to prevent the formation of highly toxic hydrogen cyanide gas.[2][3]
-
-
Containerization:
-
Use designated, compatible, and clearly labeled containers for this compound waste. Containers should be in good condition with secure, tight-fitting lids.
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Contains Cyanide"). The label should also include the date when the waste was first added to the container.
-
-
Storage:
-
Decontamination of Labware:
-
Glassware and other equipment contaminated with this compound should be decontaminated.
-
A common procedure for cyanide decontamination involves rinsing the equipment with an alkaline solution (pH 10 or higher) of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate. This should be done in a chemical fume hood.[2][3] The rinsate from this process must also be collected as hazardous waste.
-
Alternatively, rinse glassware three times with a dilute sodium hydroxide solution and collect the rinsate as cyanide waste.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the full chemical name and any available safety information.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general regulatory information for related hazardous waste categories.
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Hazardous Waste (due to cyanide and aromatic amine groups) | [6] |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [5] |
| Storage Time Limit in SAA | Up to 12 months (as long as accumulation limits are not exceeded) | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult the most up-to-date Safety Data Sheet and local regulations.
References
- 1. echemi.com [echemi.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
